Nitazene
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C20H24N4O2 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
2-(2-benzyl-5-nitrobenzimidazol-1-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C20H24N4O2/c1-3-22(4-2)12-13-23-19-11-10-17(24(25)26)15-18(19)21-20(23)14-16-8-6-5-7-9-16/h5-11,15H,3-4,12-14H2,1-2H3 |
InChI-Schlüssel |
BZQKWBWRXLMPAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Resurgence of a Potent Ghost: A Technical Guide to the History and Development of Nitazene Compounds
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Initially synthesized in the mid-20th century as potential novel analgesics, nitazene compounds, a class of potent synthetic opioids, have resurfaced in recent years as a significant concern in the illicit drug market. Their unique benzimidazole (B57391) scaffold sets them apart from traditional opioids like morphine and fentanyl. This technical guide provides an in-depth exploration of the history, chemical development, and pharmacological properties of this compound compounds. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways and workflows.
A Historical Overview: From Pharmaceutical Promise to Public Health Crisis
The story of nitazenes begins in the late 1950s within the research laboratories of the Swiss pharmaceutical company Ciba AG (now part of Novartis).[1][2] In an effort to develop new pain-relieving medications, scientists synthesized a series of 2-benzylbenzimidazole derivatives.[2][3] The parent compound of this class is this compound.[1] Early investigations revealed that certain modifications to this chemical backbone resulted in compounds with significant analgesic effects.[1]
Systematic derivatization and structure-activity relationship (SAR) studies led to the discovery of highly potent compounds, most notably etothis compound and clothis compound.[1] Animal studies confirmed their potent analgesic properties, with etothis compound demonstrating a potency estimated to be 1,000 to 1,500 times that of morphine.[4] However, these promising findings were overshadowed by a low therapeutic index and an unacceptable level of side effects, which ultimately prevented their approval for medical use in either human or veterinary medicine.[1]
For decades, nitazenes remained largely a historical footnote in medicinal chemistry literature, known primarily within specialized academic circles.[3] However, beginning around 2019, these compounds began to emerge in the illicit drug supply in North America and Europe, marking a new and dangerous chapter in the ongoing opioid crisis.[1][5] Their high potency, often exceeding that of fentanyl, has contributed to a significant number of overdose deaths.[1][6] The re-emergence of these "designer" opioids, synthesized in clandestine laboratories, highlights the ongoing challenge of combating the proliferation of novel psychoactive substances.[3]
Medicinal Chemistry and Structure-Activity Relationships (SAR)
The core structure of this compound compounds is a 2-benzylbenzimidazole scaffold. The potency and selectivity of these compounds are highly dependent on substitutions at three key positions: the 1-position (dialkylaminoethyl group), the 2-position (substituted benzyl (B1604629) group), and the 5-position of the benzimidazole ring (often a nitro group).[1]
Key SAR findings include:
-
5-Position Substitution: A nitro group at the 5-position of the benzimidazole ring is a critical determinant of high potency.[1] Removal of this nitro group generally leads to a significant decrease in µ-opioid receptor (MOR) activity.[7]
-
Benzyl Ring Substitution: Substitutions on the para-position of the 2-benzyl group, particularly alkoxy groups, are favorable for high potency.[1] The length of the alkoxy chain can influence MOR activity.[8]
-
1-Position Amino Group: Modifications to the diethylaminoethyl group at the 1-position can also modulate activity. For instance, replacing the diethylamino group with a pyrrolidino ring has been shown to yield highly potent analogs.[7]
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for a selection of this compound compounds compared to reference opioids.
Table 1: In Vitro µ-Opioid Receptor (MOR) Binding Affinities (Kᵢ) and Functional Potencies (EC₅₀)
| Compound | Kᵢ (nM) - MOR | EC₅₀ (nM) - [³⁵S]GTPγS Assay | Reference(s) |
| Nitazenes | |||
| Etothis compound | 0.206 | 1.71 | [7][9] |
| Isotothis compound | 0.05 - 0.06 | 0.71 - 11.1 | [10][11] |
| Metothis compound | 0.22 | 10.0 - 19.1 | [10] |
| Clothis compound | - | 338 | [9] |
| N-pyrrolidino etothis compound | 4.09 | 0.348 (β-arrestin2) | [1][12] |
| Reference Opioids | |||
| Morphine | - | 290 (β-arrestin2) | [12] |
| Fentanyl | 1.255 | 14.9 (β-arrestin2) | [7][12] |
Note: Assay conditions and cell types can vary between studies, leading to differences in reported values. Kᵢ is the inhibition constant, a measure of binding affinity (lower value indicates higher affinity). EC₅₀ is the half-maximal effective concentration, a measure of potency (lower value indicates higher potency). Data from β-arrestin2 assays are specified where [³⁵S]GTPγS data was not available in the initial searches.
Table 2: In Vivo Analgesic Potency (ED₅₀) in the Hot Plate Test
| Compound | ED₅₀ (mg/kg) | Reference(s) |
| Nitazenes | ||
| Etothis compound | - | - |
| Isotothis compound | 0.00156 (i.v.) | [10] |
| N-pyrrolidino etothis compound | 0.0017 (s.c.) | [12] |
| Reference Opioids | ||
| Morphine | 3.940 (s.c.) | [12] |
| Fentanyl | 0.0209 (s.c.) | [12] |
Note: ED₅₀ is the median effective dose required to produce a therapeutic effect in 50% of the population. The route of administration is indicated in parentheses (i.v. = intravenous, s.c. = subcutaneous).
Experimental Protocols
Radioligand Binding Assay for µ-Opioid Receptor
Objective: To determine the binding affinity (Kᵢ) of a test compound for the µ-opioid receptor (MOR) through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]DAMGO (a high-affinity MOR agonist).
-
Test Compound: this compound analog of interest.
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Brandel or similar cell harvester.
-
Filters: Glass fiber filters (e.g., GF/B).
-
Scintillation Counter: Liquid scintillation counter.
-
Scintillation Fluid.
Methodology:
-
Membrane Preparation:
-
Culture and harvest cells expressing the MOR.
-
Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the radioligand ([³H]DAMGO) at a concentration near its Kₔ, and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of naloxone.
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound in activating G-proteins coupled to the µ-opioid receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the MOR.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound analog of interest.
-
Positive Control: A known MOR agonist (e.g., DAMGO).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Filtration Apparatus and Filters.
-
Scintillation Counter and Fluid.
Methodology:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, GDP, and varying concentrations of the test compound or positive control.
-
Add the cell membrane preparation to each well.
-
-
Incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubate for a further period (e.g., 60 minutes) to allow for G-protein activation and binding of the radioligand.
-
-
Termination and Filtration:
-
Terminate the reaction and separate bound from unbound [³⁵S]GTPγS by rapid filtration, as described for the radioligand binding assay.
-
-
Quantification:
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for the test compound.
-
Visualizing Molecular Mechanisms and Experimental Processes
Signaling Pathway of µ-Opioid Receptor Activation
Caption: µ-Opioid receptor signaling cascade upon activation by a this compound agonist.
Experimental Workflow for Radioligand Binding Assay
Caption: A generalized workflow for a competitive radioligand binding assay.
Logical Relationship of this compound SAR
Caption: Key structural features of nitazenes influencing their pharmacological activity.
Conclusion
This compound compounds represent a class of synthetic opioids with a complex history, transitioning from a failed pharmaceutical endeavor to a significant threat in the illicit drug market. Their high potency, driven by specific structural features, underscores the importance of continued research into their pharmacology and toxicology. This guide has provided a comprehensive overview of their development, structure-activity relationships, and the experimental methods used for their characterization. It is hoped that this information will be a valuable resource for the scientific community in addressing the challenges posed by these potent and dangerous substances.
References
- 1. Pharmacological evaluation and forensic case series of N-pyrrolidino etothis compound (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'this compound' synthetic opioid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etothis compound - Wikipedia [en.wikipedia.org]
- 5. Clothis compound - Wikipedia [en.wikipedia.org]
- 6. gov.uk [gov.uk]
- 7. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clothis compound [chemeurope.com]
- 9. A Putative Binding Model of this compound Derivatives at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of novel synthetic opioids: Isotothis compound, metothis compound, and piperidylthiambutene as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Report on a novel emerging class of highly potent benzimidazole NPS opioids: Chemical and in vitro functional characterization of isotothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cfsre.org [cfsre.org]
chemical structure of 2-benzylbenzimidazole opioids.
An In-depth Technical Guide to the Core Chemical Structure of 2-Benzylbenzimidazole Opioids
Introduction
The 2-benzylbenzimidazole opioids, colloquially known as "nitazenes," represent a class of potent synthetic opioids that have garnered significant attention from researchers, clinicians, and public health officials.[1][2] Originally synthesized in the 1950s by the Swiss pharmaceutical company Ciba AG as potential analgesics, these compounds were never marketed for human or veterinary use due to an unfavorable side-effect profile, including severe respiratory depression.[3][4][5]
Structurally distinct from traditional opiates and fentanyl, nitazenes are characterized by a core benzimidazole (B57391) scaffold.[6] Since their re-emergence on the illicit drug market around 2019, numerous analogues have been identified, many of which exhibit potencies significantly exceeding that of fentanyl and morphine.[1][7] This document provides a detailed technical overview of the chemical structure, structure-activity relationships (SAR), pharmacology, and relevant experimental protocols for this important class of compounds, intended for professionals in chemical research and drug development.
Core Chemical Structure and Nomenclature
The foundational structure of this class is the benzimidazole core, which is substituted at three key positions to yield pharmacologically active opioids.[8] The defining features are:
-
A benzimidazole ring system .
-
A substituted benzyl (B1604629) group at the 2-position.
-
A dialkylaminoethyl group at the 1-position.[3]
A fourth position of common modification is the 5-position of the benzimidazole ring, which is often, but not always, substituted with a nitro group.[3][9]
Caption: Core 2-benzylbenzimidazole scaffold highlighting key substitution sites.
Structure-Activity Relationships (SAR)
Systematic modifications of the parent compound, 1-(β-diethylaminoethyl)-2-benzylbenzimidazole, have elucidated critical structural determinants for µ-opioid receptor (MOR) agonism.[9]
-
Position 1 (N-ethylamine side chain): The tertiary amine in the dialkylaminoethyl group is crucial for binding to the µ-opioid receptor.[1][10] Fusion of the N,N-diethyl groups into a pyrrolidine (B122466) ring (e.g., in N-pyrrolidino etothis compound, also known as etonitazepyne) or a piperidine (B6355638) ring generally yields highly active drugs.[2][4] N-pyrrolidino substitutions are often more favorable for MOR activation than N-piperidine substitutions.[2][11][12] N-desethylation can result in metabolites with significant, and sometimes even higher, MOR activity.[2][11] For instance, N-desethyl isotothis compound was found to be consistently more potent than its parent compound, isotothis compound.[2][11]
-
Position 2 (Benzyl Group): Substitutions on the para-position of the benzyl ring significantly influence potency. An ethoxy group (-OCH₂CH₃) is often optimal for MOR activation.[9][13] The general order of potency for para-substituents is: ethoxy > isopropyloxy > n-propyloxy > methoxy.[9] Removing the alkoxy chain or substituting it with halogen groups tends to decrease potency.[13][14]
-
Position 5 (Benzimidazole Ring): The presence of a nitro group (-NO₂) at the 5-position dramatically enhances analgesic activity.[3][9] Removal of this nitro group, creating "desthis compound" analogues, consistently leads to a pronounced decrease in potency.[2][11][12] For example, etothis compound is approximately two orders of magnitude more potent than its non-nitrated counterpart, etodesthis compound.[14]
Pharmacology: Mechanism of Action
2-benzylbenzimidazole opioids are selective µ-opioid receptor (MOR) agonists.[3] Their binding to the MOR, a G-protein coupled receptor (GPCR), initiates downstream signaling cascades responsible for their analgesic and adverse effects.
Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular heterotrimeric Gi/o proteins. This activation causes the dissociation of the Gα and Gβγ subunits.
-
Gαᵢ/ₒ subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ subunit: Modulates ion channels, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.
Simultaneously, agonist-bound receptors are phosphorylated by GPCR kinases (GRKs), which promotes the binding of β-arrestin proteins. β-arrestin binding desensitizes the G-protein signal and can initiate a separate wave of signaling, as well as receptor internalization.
Caption: Simplified µ-opioid receptor signaling cascade upon this compound binding.
Quantitative Pharmacological Data
The potency and efficacy of 2-benzylbenzimidazole opioids are typically quantified using in vitro cell-based assays that measure MOR activation. The tables below summarize data for several key analogues.
Table 1: µ-Opioid Receptor (MOR) Binding Affinities and Functional Potencies Data compiled from multiple sources. Assay conditions may vary between studies.
| Compound | MOR Binding Affinity (Kᵢ, nM) | MOR Functional Potency (EC₅₀, nM) | MOR Functional Efficacy (Eₘₐₓ, % vs DAMGO) |
| Morphine | 1.1 - 10.3 | 29.0 - 290 | ~100% |
| Fentanyl | 0.38 - 1.2 | 1.4 - 14.9 | ~100% |
| Etothis compound | 0.11 | 0.05 - 1.71[14] | 111% |
| Isotothis compound | 0.44 | 0.38 - 1.2 | 114% |
| Metothis compound | 1.4 | 1.9 - 8.14[1] | 120% |
| Protothis compound | 0.32 | 0.28 | 117% |
| Etodesthis compound | 1.3 | 54.9[1] | 124% |
| N-Pyrrolidino Etothis compound | 0.04 | 0.05 - 0.35[15] | 110% |
| N-Desethyl Isotothis compound | 0.12 | 0.05 | 115% |
Sources:[1][14][15][16][17][18]
Table 2: Analgesic Potency Relative to Morphine Data from in vivo animal studies (e.g., mouse hot plate or tail-flick test).
| Compound | Potency (Morphine = 1) |
| Etothis compound | ~1000x[4][6] |
| Isotothis compound | ~500x[4] |
| Clothis compound | ~3x |
| Fluthis compound | ~1x[4] |
Experimental Protocols
General Synthesis of 2-Benzylbenzimidazole Opioids
A common synthetic route involves the condensation of a substituted o-phenylenediamine (B120857) with a substituted phenylacetic acid derivative, followed by alkylation.[6][19]
Caption: General workflow for the synthesis of 2-benzylbenzimidazole opioids.
Detailed Methodology Outline:
-
Condensation: A substituted o-phenylenediamine is condensed with a substituted phenylacetonitrile or imino ether hydrochloride of a phenylacetic acid.[6][19] This reaction is typically heated and forms the core 2-benzylbenzimidazole structure.
-
Alkylation: The nitrogen at the 1-position of the benzimidazole intermediate is deprotonated with a strong base (e.g., sodium amide). The resulting anion is then alkylated with a 1-chloro-2-dialkylaminoethane (e.g., N-(2-chloroethyl)diethylamine) to attach the side chain.[6][19]
-
Purification: The final product is purified using standard laboratory techniques such as column chromatography or recrystallization.
-
Characterization: The structure and purity of the synthesized compound are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).[1][20]
In Vitro Pharmacological Assay: β-Arrestin2 Recruitment
This is a common cell-based assay used to determine the potency and efficacy of GPCR agonists. It measures the recruitment of β-arrestin2 protein to the activated MOR.
Caption: Experimental workflow for a β-arrestin2 recruitment assay.
Protocol Summary:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are engineered to co-express the human µ-opioid receptor (hMOR) and a β-arrestin2 construct linked to a reporter system (e.g., a fragment of β-galactosidase or luciferase).
-
Compound Treatment: Cells are treated with increasing concentrations of the test compound.
-
Signal Generation: Agonist binding to the MOR induces β-arrestin2 recruitment, causing the fragments of the reporter enzyme to complement and generate a detectable signal (e.g., luminescence).[1][20]
-
Data Analysis: The signal intensity is plotted against the compound concentration. A non-linear regression analysis is used to fit a dose-response curve, from which the potency (EC₅₀) and efficacy (Eₘₐₓ) values are derived.[2]
Metabolism
The metabolism of nitazenes is species-dependent. In humans, the primary metabolic pathways include:
-
N-deethylation of the diethylaminoethyl side chain.[3]
-
O-dealkylation of the para-alkoxybenzyl group (e.g., O-deethylation for ethoxy-substituted compounds).[3]
-
Reduction of the 5-nitro group to an amino group, which is thought to occur extrahepatically by intestinal flora.[3][8] The resulting metabolites are often conjugated with glucuronic acid before being excreted in the urine.[3]
Conclusion
The 2-benzylbenzimidazole scaffold is a versatile template for designing highly potent µ-opioid receptor agonists. The SAR is well-defined, with potency being exquisitely sensitive to substitutions at the 1, 2, and 5-positions of the core structure. The ethoxy group at the para-position of the benzyl ring, the nitro group at the 5-position, and a dialkylamino or pyrrolidino group at the 1-position are hallmarks of the most potent analogues. A thorough understanding of this chemical class's structure, pharmacology, and synthesis is critical for the development of analytical detection methods, for informing public health responses, and for guiding future research into novel analgesics.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'this compound' opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitazenes - Wikipedia [en.wikipedia.org]
- 4. gov.uk [gov.uk]
- 5. ACMD report – A review of the evidence on the use and harms of 2-benzyl benzimidazole (‘this compound’) and piperidine benzimidazolone (‘brorphine-like’) opioids. - Drugs and Alcohol [drugsandalcohol.ie]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Navigating nitazenes: A pharmacological and toxicological overview of new synthetic opioids with a 2-benzylbenzimidazole core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. List of benzimidazole opioids - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘this compound’ opioids | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. biorxiv.org [biorxiv.org]
- 15. cdn.who.int [cdn.who.int]
- 16. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacology of newly identified this compound variants reveals structural determinants of affinity, potency, selectivity for mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Etothis compound - Wikipedia [en.wikipedia.org]
- 20. Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of "this compound" 2-Benzylbenzimidazole Synthetic Opioids [pubmed.ncbi.nlm.nih.gov]
Nitazenes at the Mu-Opioid Receptor: A Technical Guide to their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitazenes, a class of synthetic opioids, have emerged as a significant public health concern due to their exceptionally high potency and association with overdose fatalities.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of nitazenes at the mu-opioid receptor (MOR), the primary molecular target for both the therapeutic and adverse effects of opioids.[3] By synthesizing current research, this document details the binding affinities, functional activities, and downstream signaling pathways of this potent class of compounds. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are outlined. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of nitazene pharmacology.
Introduction to Nitazenes
Nitazenes are a group of 2-benzylbenzimidazole derivatives originally synthesized in the 1950s as potential analgesic agents.[1] Though never approved for medical use due to a narrow therapeutic window and high potential for respiratory depression, they have recently resurfaced in illicit drug markets.[1][4] Structurally distinct from fentanyl and other traditional opioids, nitazenes exhibit a wide range of potencies, with some analogues demonstrating significantly greater potency than fentanyl.[5][6] Their effects, including analgesia, sedation, euphoria, and respiratory depression, are primarily mediated through their potent agonist activity at the mu-opioid receptor.[1]
Interaction with the Mu-Opioid Receptor
Nitazenes are highly potent and selective agonists at the mu-opioid receptor.[3] Their interaction with the MOR initiates a cascade of intracellular signaling events that are responsible for their profound pharmacological effects.
Binding Affinity and Potency
Numerous studies have characterized the binding affinity (Ki) and functional potency (EC50) of various this compound analogues at the human mu-opioid receptor. These compounds generally exhibit high to very high affinity and potency, often exceeding that of fentanyl.[2][7] Several nitazenes, including N-pyrrolidino etothis compound, N-pyrrolidino isothis compound, and N-desethyl isotothis compound, have demonstrated subnanomolar affinities for the MOR.[5][6]
Computational modeling and molecular dynamics simulations suggest that nitazenes bind within the MOR, with the nitro-substituted or unsubstituted benzimidazole (B57391) group extending into specific subpockets.[8][9] The stability of this binding is influenced by interactions with key amino acid residues, such as Tyr75 and His297, often mediated by water molecules.[8]
Functional Activity and Efficacy
Functional assays, such as [35S]GTPγS binding and β-arrestin recruitment assays, have consistently shown that nitazenes are full agonists at the mu-opioid receptor.[5][6] Some analogues, like isotothis compound and its metabolite N-desethyl isotothis compound, have been identified as "superagonists," exhibiting efficacy that surpasses that of the standard full agonist DAMGO in both G-protein activation and β-arrestin recruitment pathways.[10] This high intrinsic efficacy may contribute to their profound physiological effects and toxicity.[11][12]
Downstream Signaling Pathways
Upon binding to the mu-opioid receptor, nitazenes trigger two primary downstream signaling cascades: the G-protein dependent pathway and the β-arrestin pathway.[3]
G-Protein Signaling
Activation of the MOR by nitazenes leads to the coupling and activation of inhibitory G-proteins (Gi/o). This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] The dissociation of the G-protein subunits further modulates ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms underlying analgesia.
β-Arrestin Recruitment
In addition to G-protein signaling, this compound binding to the MOR also promotes the recruitment of β-arrestin proteins.[13][14] While β-arrestin signaling is involved in receptor desensitization and internalization, it has also been implicated in mediating some of the adverse effects of opioids, including respiratory depression.[12][15] The high efficacy of many nitazenes in recruiting β-arrestin is a significant area of research for understanding their toxicity.[11]
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional activities of selected this compound analogues at the mu-opioid receptor, compiled from various in vitro studies.
Table 1: Mu-Opioid Receptor Binding Affinities (Ki) of this compound Analogues
| Compound | Ki (nM) at MOR | Reference Compound | Ki (nM) at MOR | Source(s) |
| Etothis compound | 0.206 | Fentanyl | 1.255 | [6] |
| Isotothis compound | ~0.2 (pKi = 9.31) | Morphine | - | [10] |
| N-pyrrolidino etothis compound | <1 (subnanomolar) | DAMGO | - | [5][6] |
| N-desethyl isotothis compound | <1 (subnanomolar) | - | - | [5][6] |
| Metothis compound | 1.74 | - | - | [10] |
| N-pyrrolidino etothis compound | 4.09 | Fentanyl | - | [16] |
Table 2: Mu-Opioid Receptor Functional Activity (EC50 and Emax) of this compound Analogues
| Compound | Assay | EC50 (nM) | Emax (% of DAMGO) | Source(s) |
| N-pyrrolidino etothis compound | [35S]GTPγS | <1 (subnanomolar) | Full Agonist | [5][6] |
| N-desethyl isotothis compound | [35S]GTPγS | 0.053 | Full Agonist | [6] |
| Isotothis compound | G-protein Dissociation (BRET) | 0.107 | >100% (Superagonist) | [10] |
| N-desethyl isotothis compound | G-protein Dissociation (BRET) | 0.252 | >100% (Superagonist) | [10] |
| Metothis compound | G-protein Dissociation (BRET) | 1.74 | >100% (Superagonist) | [10] |
| N-pyrrolidino etothis compound | β-arrestin 2 Recruitment | 0.348 | - | [16] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the characterization of this compound pharmacology.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
-
Membrane Preparation: Cell membranes expressing the human mu-opioid receptor (e.g., from CHO or HEK293 cells) are prepared through homogenization and centrifugation.[17]
-
Incubation: Membranes are incubated with a radiolabeled MOR agonist (e.g., [3H]DAMGO) and varying concentrations of the test compound (this compound).[6][18]
-
Filtration: The reaction is terminated by rapid filtration to separate bound from unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki).
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the MOR are used.[6]
-
Incubation: Membranes are incubated with [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the this compound agonist.[6][17]
-
Filtration: The assay is terminated by filtration, and the amount of [35S]GTPγS bound to the G-proteins is measured.
-
Data Analysis: The concentration-response curve is used to determine the EC50 (potency) and Emax (efficacy) of the agonist.[6]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated MOR.
-
Cell Culture: Cells co-expressing the human MOR and a β-arrestin fusion protein (often linked to a reporter enzyme like luciferase or β-galactosidase) are used.[16][18]
-
Agonist Stimulation: Cells are treated with varying concentrations of the this compound.
-
Detection: The recruitment of β-arrestin is quantified by measuring the activity of the reporter enzyme.[18]
-
Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.
Visualizations of Signaling and Workflows
Diagrams of Signaling Pathways and Experimental Workflows
Caption: this compound signaling at the mu-opioid receptor.
Caption: Workflow for the [35S]GTPγS binding assay.
Caption: Workflow for the β-arrestin recruitment assay.
In Vivo Effects and Clinical Implications
The high potency and efficacy of nitazenes at the mu-opioid receptor translate to profound in vivo effects. Animal studies have demonstrated that nitazenes produce potent antinociceptive effects, but also severe respiratory depression, often at doses lower than fentanyl.[19][20] The prolonged respiratory depression observed with some this compound analogues is a major contributor to their high lethality.[10][19]
The clinical presentation of this compound overdose is similar to that of other opioids, but the required doses of the opioid antagonist naloxone (B1662785) for reversal may be higher, and the duration of monitoring may need to be extended due to the prolonged effects of some nitazenes.[1][21]
Structure-Activity Relationships
Research into the structure-activity relationships (SAR) of nitazenes has revealed key structural determinants for their affinity and potency at the MOR. For instance, bulky benzyl (B1604629) substitutions and longer linkers can reduce affinity and potency.[2][7] Conversely, N-pyrrolidino substitutions are generally more favorable for MOR activation than N-piperidine substitutions.[22] The presence of a 5-nitro group on the benzimidazole ring also consistently leads to a pronounced increase in potency.[22] Understanding these SARs is crucial for predicting the pharmacological profiles of newly emerging this compound analogues.
Conclusion
Nitazenes represent a class of highly potent mu-opioid receptor agonists with complex pharmacology. Their high affinity, efficacy, and in some cases, "superagonist" activity at the MOR contribute to their profound analgesic effects and, concurrently, their significant potential for life-threatening respiratory depression. A thorough understanding of their mechanism of action, as detailed in this guide, is paramount for the scientific and medical communities to address the public health challenges posed by these substances and to inform the development of effective countermeasures and treatment strategies. Future research should continue to elucidate the nuanced signaling profiles of emerging this compound analogues to better predict their clinical effects and toxicity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacology of newly identified this compound variants reveals structural determinants of affinity, potency, selectivity for mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitazenes: The Emergence of a Potent Synthetic Opioid Threat [mdpi.com]
- 4. This compound opioids and the heart: Identification of a cardiac ion channel target for illicit this compound opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro functional profiling of fentanyl and this compound analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 15. The in vitro functional profiles of fentanyl and this compound analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacology and Toxicology of N-Pyrrolidino Etothis compound- A New this compound Synthetic Opioid Increasingly Observed in Forensic Cases [cfsre.org]
- 17. benchchem.com [benchchem.com]
- 18. Characterization of novel this compound recreational drugs: Insights into their risk potential from in vitro μ-opioid receptor assays and in vivo behavioral studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Faculty Collaboration Database - Nitazenes are potent mu-opioid receptor agonists with profound respiratory depression. FASEB J 2022 May;36 Suppl 1 [fcd.mcw.edu]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Nitazenes: review of comparative pharmacology and antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'this compound' opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Nitazenes: An In-depth Technical Guide to the Pharmacology and Toxicology of a Novel Class of Synthetic Opioids
For Immediate Release
A new technical guide offers a comprehensive overview of the pharmacology and toxicology of novel nitazene analogues, a potent and rapidly emerging class of synthetic opioids. This document provides critical information for researchers, scientists, and drug development professionals working to understand and combat the public health threat posed by these substances. The guide synthesizes current scientific literature, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate a deeper understanding of this dangerous class of compounds.
This compound analogues, originally developed in the 1950s as potential analgesics but never marketed, have recently resurfaced on the illicit drug market, contributing to a growing number of intoxications and fatalities worldwide.[1][2][3] Their high potency, which in some cases surpasses that of fentanyl, makes them a significant concern for public health and safety.[1][2][4] This guide aims to equip the scientific community with the necessary knowledge to address this emerging threat.
Pharmacological Profile: Potent Mu-Opioid Receptor Agonists
Novel this compound analogues are characterized by their high affinity and potency as agonists at the mu-opioid receptor (MOR), the primary site of action for both therapeutic opioids and drugs of abuse.[3][4][5] In vitro studies have consistently demonstrated that many nitazenes bind to MOR with nanomolar or even subnanomolar affinities.[4][6]
Receptor Binding Affinities and Functional Potency
Quantitative data from various studies underscore the high potency of these compounds. For instance, studies have shown that several this compound analogues exhibit significantly higher potencies than fentanyl, a well-established potent synthetic opioid.[4] All tested nitazenes have been identified as full agonists at the MOR.[4] Their interaction with kappa-opioid receptors (KOR) and delta-opioid receptors (DOR) is significantly lower, indicating a high selectivity for the MOR.[4]
| Compound | MOR Binding Affinity (Ki, nM) | MOR Functional Potency (EC50, nM) | Reference |
| Isotothis compound | 0.06 (rat brain membranes), 0.05 (CHO-MOR cells) | 3.72 (β-arrestin2 recruitment), 0.71 (GTPγS binding in CHO-MOR cells), 0.99 (GTPγS binding in rat brain membranes) | [7][8] |
| Metothis compound | 0.22 (rat brain membranes), 0.23 (CHO-MOR cells) | 19.1 (GTPγS binding in rat brain membranes), 10.0 (GTPγS binding in CHO-MOR cells) | [7] |
| Etothis compound | 0.206 | ~0.03 (EC50 for MOR activation in transfected cells) | [4][9] |
| Protothis compound | - | - | [10][11][12] |
| N-pyrrolidino etothis compound | - | Subnanomolar | [4] |
| N-desethyl isotothis compound | - | Subnanomolar | [4] |
| Fentanyl | 1.255 | - | [4] |
| Morphine | - | - | [4] |
Note: This table presents a selection of data from various sources and methodologies, which may account for variations in reported values.
Toxicological Profile: A High Potential for Overdose
The high potency of this compound analogues directly translates to a significant risk of toxicity and overdose, primarily through respiratory depression, a hallmark of potent opioid agonists.[2][13][14] The narrow therapeutic window of these compounds further exacerbates this risk.[2] Forensic toxicology reports have increasingly identified this compound analogues in post-mortem samples, often in combination with other substances like fentanyl and benzodiazepines.[15][16] The low-to-sub ng/mL blood concentrations observed in many fatal cases underscore the extreme potency of these drugs.[17] While naloxone (B1662785) is an effective antidote for this compound poisoning, the high potency of these compounds may necessitate the administration of multiple or higher doses of naloxone to reverse the effects.[2]
Signaling Pathways and Mechanism of Action
This compound analogues exert their effects primarily through the activation of the mu-opioid receptor, a G protein-coupled receptor (GPCR). This activation initiates downstream signaling cascades, primarily through the Gi/o protein pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade is responsible for the analgesic and euphoric effects of opioids, but also their dangerous side effects like respiratory depression.
Another important signaling pathway involves the recruitment of β-arrestin2.[5] Some research has explored the concept of "biased agonism," where a drug preferentially activates one pathway over another, with the hypothesis that G protein-biased agonists might offer safer analgesic options with fewer side effects.[5] However, studies on nitazenes have shown that they are highly efficacious in both the G protein signaling and β-arrestin2 recruitment pathways, suggesting that their high intrinsic efficacy in G protein signaling is a key driver of their toxicity, regardless of bias.[5][18]
Caption: Mu-opioid receptor signaling cascade activated by this compound analogues.
Experimental Protocols
A variety of in vitro and in vivo assays are employed to characterize the pharmacological and toxicological profiles of novel this compound analogues.
In Vitro Assays
-
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.[6] A common protocol involves using a radiolabeled ligand, such as [3H]DAMGO for the mu-opioid receptor, and measuring its displacement by the test compound in preparations of cell membranes expressing the receptor.[6]
-
[35S]GTPγS Binding Assays: This functional assay measures the activation of G proteins coupled to a receptor.[4] The binding of a non-hydrolyzable GTP analogue, [35S]GTPγS, to G proteins is quantified in the presence of varying concentrations of the agonist, providing a measure of its potency (EC50) and efficacy (Emax).[4]
-
β-Arrestin 2 Recruitment Assays: These cell-based assays are used to assess the recruitment of β-arrestin 2 to the activated receptor, providing insights into another key signaling pathway.[6][19]
Caption: General experimental workflow for characterizing novel this compound analogues.
In Vivo Studies
Animal models, primarily rodents, are used to assess the in vivo effects of this compound analogues.[6][8] Key parameters evaluated include:
-
Antinociception: Assays such as the hot plate and tail-flick tests are used to measure the analgesic effects of the compounds.[8]
-
Locomotor Activity: Changes in spontaneous movement are monitored to assess sedative or stimulant effects.[6][19]
-
Body Temperature: Opioids can induce changes in body temperature, which is another pharmacodynamic endpoint.[6][19]
Analytical Detection
The identification and quantification of this compound analogues and their metabolites in biological samples are crucial for forensic toxicology and clinical settings. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique employed for this purpose due to its high sensitivity and specificity.[15][16] Method development for the detection of an expanding list of this compound analogues is an ongoing challenge for forensic laboratories.[20][21]
Conclusion
Novel this compound analogues represent a formidable and evolving threat to public health. Their high potency, coupled with their increasing presence in the illicit drug supply, necessitates a concerted effort from the scientific community to understand their pharmacology and toxicology. This guide provides a foundational resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current state of knowledge. Continued research, surveillance, and the development of effective countermeasures are imperative to mitigate the harm caused by this dangerous class of synthetic opioids.
References
- 1. dal.novanet.ca [dal.novanet.ca]
- 2. tandfonline.com [tandfonline.com]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro functional profiling of fentanyl and this compound analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of novel this compound recreational drugs: Insights into their risk potential from in vitro µ-opioid receptor assays and in vivo behavioral studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of novel synthetic opioids: Isotothis compound, metothis compound, and piperidylthiambutene as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RePORT ⟩ RePORTER [reporter.nih.gov]
- 10. A Comprehensive Narrative Review of Protothis compound: Pharmacological Characteristics, Detection Techniques, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.who.int [cdn.who.int]
- 12. cfsre.org [cfsre.org]
- 13. Metothis compound (NPS Opioid) [ojp.gov]
- 14. cfsre.org [cfsre.org]
- 15. An Update: A Forward-Thinking Approach to Tackling New Synthetic Opioid this compound Analogues by LC-QQQ-MS [cfsre.org]
- 16. academic.oup.com [academic.oup.com]
- 17. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'this compound' opioids. - Drugs and Alcohol [drugsandalcohol.ie]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of novel this compound recreational drugs: Insights into their risk potential from in vitro μ-opioid receptor assays and in vivo behavioral studies in mice [biblio.ugent.be]
- 20. rcpath.org [rcpath.org]
- 21. rcpath.org [rcpath.org]
The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationships of Nitazene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical structure-activity relationships (SAR) of nitazene derivatives, a class of synthetic opioids with potencies that can significantly surpass that of fentanyl.[1][2] Understanding the nuanced relationship between the chemical structure of these compounds and their pharmacological effects is paramount for the fields of forensic science, clinical toxicology, and the development of potential opioid antagonists. This document provides a comprehensive overview of quantitative data, detailed experimental protocols, and key signaling pathways to serve as a vital resource for professionals in the field.
Core Structure and Pharmacological Activity
Nitazenes are a class of 2-benzylbenzimidazole opioids.[3] Their potent opioid effects are primarily mediated through agonism at the µ-opioid receptor (MOR), which is a G protein-coupled receptor.[4] Upon binding, nitazenes induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades that produce analgesia but also severe adverse effects like respiratory depression.
The fundamental this compound scaffold offers several points for chemical modification, each influencing the compound's affinity for the MOR, its efficacy in activating downstream signaling, and ultimately its in vivo potency. Key structural features that dictate the pharmacological profile of this compound derivatives include substitutions on the benzimidazole (B57391) ring, the nature of the N,N-diethylaminoethyl group, and modifications to the p-substituted benzyl (B1604629) moiety.[3][5]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro µ-opioid receptor (MOR) binding affinities and functional activities of a selection of this compound derivatives. These data have been compiled from various studies to provide a comparative overview.
Table 1: µ-Opioid Receptor Binding Affinities (Ki) of this compound Derivatives
| Compound | R1 (Benzimidazole) | R2 (Benzyl) | Ki (nM) | Reference Compound | Ki (nM) |
| Etothis compound | -NO2 | -OC2H5 | 0.206 | Fentanyl | 1.255 |
| Isotothis compound | -NO2 | -O-i-Pr | ~0.4 | Morphine | - |
| Metothis compound | -NO2 | -OCH3 | ~1.0 | ||
| Clothis compound | -NO2 | -Cl | - | ||
| Etodesthis compound (R1=H) | -H | -OC2H5 | - | ||
| N-Pyrrolidino Etothis compound | -NO2 | -OC2H5 | <0.2 | ||
| N-Desethyl Isotothis compound | -NO2 | -O-i-Pr | <0.2 | ||
| Fluthis compound | -NO2 | -F | >10 | ||
| Metodesthis compound | -H | -OCH3 | 19.3 |
Data compiled from multiple sources.[5][6]
Table 2: µ-Opioid Receptor Functional Activity (EC50 and Emax) of this compound Derivatives in [³⁵S]GTPγS Binding Assays
| Compound | EC50 (nM) | Emax (% of DAMGO) | Reference Compound | EC50 (nM) | Emax (%) |
| Etothis compound | 1.71 | - | Fentanyl | - | - |
| Isotothis compound | - | - | DAMGO | - | 100 |
| Metothis compound | - | - | |||
| Clothis compound | 338 | - | |||
| Fluthis compound | 827 | - | |||
| Etodesthis compound (R1=H) | 164 | - | |||
| N-Pyrrolidino Etothis compound | <1 | >100 | |||
| N-Desethyl Isotothis compound | <1 | >100 |
Data compiled from multiple sources.[5][6]
Key SAR Observations:
-
5-Nitro Group: The presence of a 5-nitro group on the benzimidazole ring is a critical determinant of high potency.[7][8] Its removal, as seen in etodesthis compound, leads to a significant decrease in activity.[5]
-
Alkoxy Chain Length: The nature of the alkoxy group at the R2 position on the benzyl ring influences potency, with ethoxy (etothis compound) and isopropoxy (isotothis compound) groups generally conferring high activity.[9]
-
N-Substitutions: Modifications of the N,N-diethylaminoethyl side chain, such as forming a pyrrolidine (B122466) ring (N-pyrrolidino etothis compound), can maintain or even enhance potency.[7][8]
-
Metabolites: Notably, some metabolites, such as N-desethyl isotothis compound, can exhibit even greater potency than the parent compound.[7][10]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the accurate assessment of the pharmacological properties of this compound derivatives.
In Vitro Radioligand Binding Assay for µ-Opioid Receptor
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.[11]
Objective: To determine the Ki of a this compound derivative for the human µ-opioid receptor using a competitive radioligand binding assay with [³H]-DAMGO.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).
-
Test Compound: this compound derivative.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the this compound test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to reach binding equilibrium.[11]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO, determined using non-linear regression analysis.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
In Vivo Hot Plate Test for Analgesia in Mice
This protocol describes the hot plate test, a common method to assess the central analgesic effects of opioids.[12][13]
Objective: To evaluate the antinociceptive (analgesic) effect of a this compound derivative in mice.
Materials:
-
Male C57BL/6J mice.
-
Hot plate apparatus with adjustable temperature control.
-
Transparent glass cylinder to confine the mouse on the hot plate surface.
-
Test compound (this compound derivative) and vehicle control.
-
Administration supplies (e.g., syringes, needles).
Procedure:
-
Acclimatization: Acclimate the mice to the experimental room and handling for a sufficient period before testing.
-
Baseline Latency: Determine the baseline pain response latency for each mouse by placing it on the hot plate (maintained at a constant temperature, e.g., 55°C) and measuring the time until a nociceptive response (e.g., licking a hind paw or jumping) is observed.[14] A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer the this compound derivative or vehicle control to the mice via a specific route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Recording: Record the latency times for each mouse at each time point.
Data Analysis:
-
Calculate Maximum Possible Effect (%MPE): %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
-
Generate Time-Course and Dose-Response Curves: Plot the %MPE against time to observe the duration of the analgesic effect. Plot the peak %MPE against different doses of the this compound derivative to determine the dose-response relationship and calculate the ED50 (the dose that produces 50% of the maximum effect).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound activity can aid in understanding their mechanism of action.
References
- 1. Nitazenes: review of comparative pharmacology and antagonist action. - Drugs and Alcohol [drugsandalcohol.ie]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. In vitro functional profiling of fentanyl and this compound analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Putative Binding Model of this compound Derivatives at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘this compound’ opioids | springermedizin.de [springermedizin.de]
- 8. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'this compound' opioids. - Drugs and Alcohol [drugsandalcohol.ie]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
The Rise of Nitazenes: An In-Depth Technical Guide to their In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emerging as a significant public health concern, nitazene compounds, a class of potent synthetic opioids, are increasingly being detected in the illicit drug supply.[1][2][3] Originally synthesized in the 1950s for their analgesic potential, their development was halted due to a narrow therapeutic window and high potential for toxicity.[4][3][5] This guide provides a comprehensive technical overview of the in vitro and in vivo pharmacology of emerging this compound analogues, offering a comparative analysis of their effects with established opioids like fentanyl and morphine. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals working to understand the mechanism of action, potency, and potential therapeutic or toxicological implications of this evolving class of synthetic opioids.
Introduction: A Resurgence of a Potent Opioid Class
Nitazenes are a group of 2-benzylbenzimidazole synthetic opioids that are structurally distinct from fentanyl and traditional opiates.[6][2] Their re-emergence in forensic casework since 2019, starting with isotothis compound, has highlighted a critical gap in the understanding of their detailed pharmacology.[2][7] These compounds are potent agonists at the µ-opioid receptor (MOR), the primary target for most opioid analgesics, and are responsible for both their profound analgesic effects and life-threatening respiratory depression.[2][8][9][10] The potency of some this compound analogues has been reported to be hundreds or even thousands of times greater than morphine, with several exceeding the potency of fentanyl.[2][7] This extreme potency presents a significant risk for overdose, often in unsuspecting users, as nitazenes are frequently found as adulterants in other illicit drugs.[6][10]
In Vitro Pharmacology: Receptor Binding and Functional Activity
The primary mechanism of action for nitazenes is their interaction with opioid receptors, predominantly the µ-opioid receptor (MOR).[8][9] In vitro studies are crucial for characterizing the affinity and functional efficacy of these compounds at the molecular level.
Receptor Binding Affinity
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki), with lower values indicating higher binding affinity. Studies have shown that many this compound analogues exhibit high affinity for the MOR, often surpassing that of fentanyl.[8][9]
Table 1: µ-Opioid Receptor (MOR) Binding Affinities (Ki) of Selected Nitazenes and Comparator Opioids
| Compound | Ki (nM) | Source(s) |
| N-pyrrolidino etothis compound | 4.09 | [11] |
| Isotothis compound | Not explicitly stated, but high affinity noted | [8][9] |
| N-desethyl isotothis compound | High affinity, higher than fentanyl | [8][9] |
| Fentanyl | Subnanomolar to nanomolar range | [8][9] |
| Morphine | Nanomolar range | [12] |
Note: Data is compiled from various sources and experimental conditions may differ.
Functional Potency and Efficacy
Functional assays, such as [³⁵S]GTPγS binding and β-arrestin recruitment assays, measure the ability of a compound to activate the receptor and initiate downstream signaling. The potency (EC₅₀) and efficacy (Emax) are key parameters determined from these experiments. A lower EC₅₀ value indicates greater potency. Many nitazenes have demonstrated not only high potency but also high efficacy at the MOR, acting as full agonists.[8][9] Some are considered "superagonists," displaying even greater efficacy than the endogenous ligand.[13]
Table 2: In Vitro Functional Potency (EC₅₀) at the µ-Opioid Receptor (MOR)
| Compound | Assay | EC₅₀ (nM) | Source(s) |
| N-pyrrolidino etothis compound | MOR-β-arrestin2 activation | 0.348 | [12][11] |
| Etothis compound | MOR-β-arrestin2 activation | 0.360 | [11] |
| Isotothis compound | MOR activation (cell-based) | 3.72 | [14] |
| Metothis compound | CHO-MOR | 10.0 | [14] |
| Protothis compound | MOR activation (cell-based) | Low nanomolar | [15] |
| N-desethyl isotothis compound | MOR activation | More potent than isotothis compound | [4][16] |
| Fentanyl | MOR-β-arrestin2 activation | 14.9 | [11] |
| Morphine | MOR-β-arrestin2 activation | 290 | [11] |
Note: EC₅₀ values can vary significantly depending on the specific assay and cell system used.
In Vivo Pharmacology: Analgesic Effects and Respiratory Depression
Animal models are essential for evaluating the physiological effects of nitazenes, including their intended analgesic properties and their life-threatening adverse effects.
Analgesic Potency
Standard in vivo assays for analgesia, such as the hot plate and tail-flick tests in rodents, are used to determine the dose of a drug required to produce a pain-relieving effect (ED₅₀). Numerous studies have confirmed the potent antinociceptive effects of nitazenes, with several analogues being significantly more potent than fentanyl.[11][17]
Table 3: In Vivo Analgesic Potency (ED₅₀) of Selected Nitazenes and Comparator Opioids in Rodents
| Compound | Animal Model | Test | ED₅₀ (mg/kg) | Source(s) |
| N-pyrrolidino etothis compound | Rat | Hot Plate | 0.0017 | [11] |
| Protothis compound | Rodent | Tail-withdrawal | 0.035 | [18] |
| Fentanyl | Rat | Hot Plate | 0.0209 | [11] |
| Fentanyl | Rodent | Tail-withdrawal | 0.035 | [18] |
| Morphine | Rat | Hot Plate | 3.940 | [11] |
| Morphine | Rodent | Tail-withdrawal | 4.9 | [18] |
Note: Routes of administration and specific experimental conditions can influence ED₅₀ values.
Respiratory Depression
The most significant and dangerous adverse effect of MOR agonists is respiratory depression. Some nitazenes, particularly N-desethyl isotothis compound, have been shown to cause more profound and longer-lasting respiratory depression compared to fentanyl at equianalgesic doses.[13][19] This prolonged effect increases the risk of fatal overdose.
Signaling Pathways and Experimental Workflows
µ-Opioid Receptor Signaling
Activation of the µ-opioid receptor by nitazenes initiates a cascade of intracellular events. This primarily involves the activation of inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. Another critical pathway involves the recruitment of β-arrestin proteins, which can lead to receptor desensitization and internalization, but also mediate some of the adverse effects of opioids.
Caption: µ-Opioid Receptor Signaling Cascade.
In Vivo Analgesia Experimental Workflow
The workflow for assessing the analgesic properties of a novel this compound compound in a rodent model typically follows a standardized procedure to ensure reliable and reproducible results.
Caption: In Vivo Analgesia Experimental Workflow.
Detailed Experimental Protocols
In Vitro: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.
-
Materials:
-
Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-hMOR cells).
-
Radioligand (e.g., [³H]DAMGO).
-
Test compound (this compound analogue).
-
Non-specific binding control (e.g., naloxone).
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific control.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
In Vitro: [³⁵S]GTPγS Binding Assay
-
Objective: To measure the functional potency (EC₅₀) and efficacy (Emax) of a test compound in activating G-protein signaling.
-
Materials:
-
Cell membranes expressing the µ-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (this compound analogue).
-
Assay buffer containing MgCl₂ and NaCl.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Pre-incubate cell membranes with GDP.
-
Add the test compound and [³⁵S]GTPγS to initiate the reaction.
-
Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Plot the concentration-response curve and determine the EC₅₀ and Emax values.
-
In Vivo: Hot Plate Analgesia Test
-
Objective: To assess the antinociceptive effect of a test compound in a rodent model.
-
Apparatus: A hot plate apparatus with a controlled surface temperature (e.g., 55°C).
-
Procedure:
-
Habituate the animals (e.g., mice or rats) to the testing room and apparatus.
-
Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) by placing the animal on the hot plate. A cut-off time is used to prevent tissue damage.
-
Administer the test compound or vehicle control (e.g., via subcutaneous injection).
-
At predetermined time points after administration, re-test the animal on the hot plate and record the response latency.
-
Calculate the maximum possible effect (%MPE) for each animal at each time point.
-
Construct a dose-response curve to determine the ED₅₀, the dose that produces 50% of the maximum possible effect.
-
Conclusion and Future Directions
The re-emergence of nitazenes presents a formidable challenge to public health. Their high potency, often exceeding that of fentanyl, and their presence as adulterants in the illicit drug supply contribute to a significant risk of overdose.[6][7] This guide has summarized the current understanding of the in vitro and in vivo effects of these compounds, highlighting their potent agonist activity at the µ-opioid receptor.
Continued research is imperative to fully characterize the pharmacology and toxicology of the ever-expanding list of this compound analogues. Key areas for future investigation include:
-
Comprehensive profiling of new analogues: As new nitazenes emerge, rapid in vitro and in vivo characterization is essential to assess their potential danger.
-
Metabolism and pharmacokinetics: Understanding how these compounds are metabolized and how long they remain in the body is crucial for clinical management of overdose.[4]
-
Naloxone (B1662785) efficacy: While naloxone is the standard treatment for opioid overdose, the high potency of some nitazenes may require higher or repeated doses for effective reversal.[4][3]
-
Development of novel antagonists: Research into antagonists with longer durations of action or different mechanisms may be necessary to combat the effects of highly potent and long-lasting synthetic opioids like nitazenes.
By providing a detailed technical foundation, this guide aims to support the scientific community in addressing the urgent challenges posed by the rise of this compound compounds.
References
- 1. Nitazenes: review of comparative pharmacology and antagonist action. - Drugs and Alcohol [drugsandalcohol.ie]
- 2. Old Drugs and New Challenges: A Narrative Review of Nitazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitazenes: review of comparative pharmacology and antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Nitazenes - Wikipedia [en.wikipedia.org]
- 6. Nitazenes: The Emergence of a Potent Synthetic Opioid Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The in vitro functional profiles of fentanyl and this compound analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological evaluation and forensic case series of N-pyrrolidino etothis compound (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'this compound' synthetic opioid [biblio.ugent.be]
- 12. Pharmacology and Toxicology of N-Pyrrolidino Etothis compound- A New this compound Synthetic Opioid Increasingly Observed in Forensic Cases [cfsre.org]
- 13. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the Metabolic Profiles Associated with Protothis compound and Protonitazepyne in Two Severe Poisonings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'this compound' opioids. - Drugs and Alcohol [drugsandalcohol.ie]
- 17. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 18. cdn.who.int [cdn.who.int]
- 19. Faculty Collaboration Database - Nitazenes are potent mu-opioid receptor agonists with profound respiratory depression. FASEB J 2022 May;36 Suppl 1 [fcd.mcw.edu]
An In-Depth Technical Guide to the Therapeutic Index of Early Nitazenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the therapeutic index of early nitazenes, a class of potent synthetic opioids first synthesized in the 1950s. These compounds, while exhibiting strong analgesic properties, were ultimately abandoned for clinical development due to a narrow therapeutic window and a high potential for toxicity. This document delves into the available quantitative data, experimental protocols used in their initial assessment, and the underlying signaling pathways that dictate their pharmacological effects.
Introduction to Therapeutic Index and Early Nitazenes
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is most commonly defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). In preclinical animal studies, the TI is often calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). A narrow therapeutic index indicates that the doses required for therapeutic effect and those causing toxicity are close, suggesting a higher risk of adverse events.
The "early nitazenes" refer to a series of 2-benzylbenzimidazole derivatives developed by the Swiss pharmaceutical company CIBA in the 1950s. Notable among these were etonitazene and clothis compound. These compounds were found to be highly potent agonists of the µ-opioid receptor, with analgesic effects many times that of morphine. However, their development was halted due to an unfavorable balance between their therapeutic and toxic effects, particularly a high risk of respiratory depression.
Quantitative Data on the Potency and Toxicity of Early Nitazenes
Quantitative data on the therapeutic index of early nitazenes are sparse in modern literature, largely due to their discontinuation decades ago. The available information, primarily from original studies in the mid-20th century and recent re-evaluations of related compounds, highlights their high potency. The following table summarizes the available quantitative and qualitative data for key early nitazenes and comparator opioids.
| Compound | Animal Model | ED50 (Antinociception) | LD50 | Therapeutic Index (LD50/ED50) | Potency Relative to Morphine (Analgesia) | Reference(s) |
| Etothis compound | Mouse | ~0.003 - 0.012 mg/kg | 126 mg/kg (HCl salt, parenteral) | ~10,500 - 42,000 | 1000-1500x | |
| Clothis compound | - | - | - | - | ~3x | |
| Isotothis compound | Rat | 4.22 µg/kg | Not Available | Not Available | ~500x | |
| Morphine | Rat |
Methodological & Application
Detecting the Unseen Threat: Advanced Analytical Methods for Nitazene Analogues in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
The emergence of nitazenes, a potent class of synthetic opioids, presents a significant challenge to public health and forensic toxicology. Their high potency, often exceeding that of fentanyl, necessitates highly sensitive and specific analytical methods for their detection in biological matrices. This document provides detailed application notes and protocols for the identification and quantification of nitazene analogues in various biological samples, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound analogues, a group of 2-benzylbenzimidazole derivatives, were originally synthesized in the 1950s as potential analgesics but were never commercially marketed due to their high potential for abuse.[1] In recent years, they have re-emerged in the illicit drug market, leading to a rise in overdose cases.[2][3] The detection of these compounds is complicated by their low dosage concentrations in biological samples and the continuous emergence of new analogues.[4][5][6] This necessitates the development and validation of robust analytical workflows.
The primary analytical techniques for this compound detection are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[7][8] These methods offer the required sensitivity and selectivity for the identification and quantification of nitazenes and their metabolites in complex biological matrices such as blood, urine, and hair.[9][10][11]
Analytical Methods and Protocols
The following sections detail the protocols for the analysis of nitazenes in various biological samples. The choice of method and sample matrix depends on the specific context of the investigation, such as clinical toxicology, forensic investigation, or research.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the detection and quantification of nitazenes due to its high sensitivity and specificity.[7][12] It is particularly useful for analyzing complex biological samples and can differentiate between isomers.[2][8]
This method allows for the simultaneous quantification of isotothis compound, metothis compound, protothis compound, etothis compound, clothis compound, fluthis compound, and their metabolites N-desethyl isotothis compound, 5-amino isotothis compound, and 4ʹ-hydroxy this compound.[11]
Sample Preparation: Liquid-Liquid Extraction (LLE) [11]
A basic liquid-liquid extraction is employed to isolate the analytes from the biological matrix.
Protocol:
-
To 1 mL of whole blood, urine, or homogenized tissue, add an internal standard.
-
Add 2 mL of carbonate buffer (pH 9.5).
-
Add 5 mL of a mixture of n-butyl chloride, acetonitrile, and ethyl acetate (B1210297) (4:1:1 v/v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
Chromatographic Conditions [11]
-
Column: C18 analytical column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient is run to separate the analytes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Detection [11]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific MRM transitions for each analyte and internal standard need to be optimized.
Quantitative Data Summary
| Analyte | Calibration Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| Isotothis compound | 0.5 - 50 | 0.1 | 0.5 |
| Metothis compound | 0.5 - 50 | 0.1 | 0.5 |
| Protothis compound | 0.5 - 50 | 0.1 | 0.5 |
| Etothis compound | 0.5 - 50 | 0.1 | 0.5 |
| Clothis compound | 0.5 - 50 | 0.1 | 0.5 |
| Fluthis compound | 0.5 - 50 | 0.1 | 0.5 |
| N-desethyl isotothis compound | 0.5 - 50 | 0.1 | 0.5 |
| 5-amino isotothis compound | 1.0 - 50 | 0.5 | 1.0 |
| 4ʹ-hydroxy this compound | 0.5 - 50 | 0.1 | 0.5 |
| Data sourced from Walton et al., 2021.[11] |
DBS samples offer a less invasive collection method and require smaller sample volumes.[13][14]
Sample Preparation: Methanol (B129727) Extraction [6]
Protocol:
-
Punch a 3 mm disc from the dried blood spot card.
-
Place the disc in a 1.5 mL microcentrifuge tube.
-
Add 500 µL of methanol and the internal standard.
-
Sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in 30 µL of the initial mobile phase.
Chromatographic and Mass Spectrometric conditions are similar to those used for whole blood analysis and should be optimized for the specific analytes of interest.
Quantitative Data Summary for DBS Analysis [13]
| Analyte | Limit of Detection (LOD) (ng/mL) |
| Brorphine | 0.3 - 0.5 |
| 9 this compound Analogs | 0.3 - 0.5 |
| Detection levels achieved using a 10 μL blood sample volume. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of nitazenes, particularly for its ability to separate isomers.[8][15]
This method utilizes a combined selected ion monitoring (SIM) and scan mode for enhanced sensitivity.[15]
Sample Preparation: Basic Extraction [16]
Protocol:
-
Dissolve 1 mg of the seized material in 1 mL of methanol.
-
For extraction, use a basic liquid-liquid extraction with NaOH and toluene.
-
Column: A non-polar capillary column such as a DB-5MS.
-
Inlet Temperature: 280°C
-
Oven Temperature Program: Start at 100°C, ramp to 300°C.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Combined SIM-scan mode.
Quantitative Data Summary [15]
| Parameter | Value |
| Limit of Detection (LOD) | 5 - 10 ppm |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be used as a preliminary screening tool. However, currently, there are no commercially available ELISA kits specific for nitazenes.[17][18] Studies have shown that existing opiate and fentanyl immunoassays exhibit poor cross-reactivity with this compound analogues, leading to potential false negatives.[17][19] Therefore, mass spectrometry-based methods are recommended for reliable detection.
Experimental Workflows
The following diagrams illustrate the typical workflows for the analysis of nitazenes in biological samples.
Caption: General workflow for LC-MS/MS analysis of nitazenes.
Caption: General workflow for GC-MS analysis of nitazenes.
This compound Metabolism
Understanding the metabolism of nitazenes is crucial for identifying appropriate biomarkers of exposure. Nitazenes undergo rapid biotransformation primarily through Phase I metabolism mediated by cytochrome P450 (CYP) enzymes, with CYP2D6, CYP2B6, and CYP2C8 being the major contributors.[20][21] The main metabolic pathways include N-dealkylation, hydroxylation, and dehydrogenation.[22][23]
Caption: Simplified metabolic pathway of nitazenes.
Conclusion
The detection of nitazenes in biological samples requires sophisticated analytical techniques and validated protocols. LC-MS/MS remains the method of choice due to its superior sensitivity and specificity. The protocols and data presented here provide a comprehensive resource for laboratories involved in the analysis of these potent synthetic opioids. Continuous development and validation of analytical methods are essential to keep pace with the evolving landscape of novel psychoactive substances.
References
- 1. unitedchem.com [unitedchem.com]
- 2. High-throughput quantification of emerging “this compound” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitazenes: The Emergence of a Potent Synthetic Opioid Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcpath.org [rcpath.org]
- 5. rcpath.org [rcpath.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of highly potent synthetic opioid this compound analogs and their positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole this compound Analogs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-QQQ-MS) | National Institute of Justice [nij.ojp.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole this compound Analogs by Liquid Chromatography–Tandem Quadrupole Mass Spectrometry (LC–QQQ-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
- 14. Evaluation of Short-Term Stability of Different Nitazenes Psychoactive Opioids in Dried Blood Spots by Liquid Chromatography-High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. escholarship.org [escholarship.org]
- 17. Evaluation of enzyme-linked immunosorbent assay screening kits for the detection of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of enzyme‐linked immunosorbent assay screening kits for the detection of this compound analogs | Semantic Scholar [semanticscholar.org]
- 20. Frontiers | Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes [frontiersin.org]
- 21. [PDF] Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Metabolism of highly potent synthetic opioid this compound analogs: N-ethyl-N-(1-glucuronyloxyethyl) metabolite formation and degradation to N-desethyl metabolites during enzymatic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Nitazene Metabolites by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantification of nitazene metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Nitazenes are a class of potent synthetic opioids that are rapidly metabolized, making the detection of their metabolites crucial for forensic and clinical toxicology.[1][2] This document provides a comprehensive workflow, from sample preparation to data analysis, and includes quantitative data and mass spectrometric parameters for key this compound metabolites. The methodologies described are intended to guide researchers, scientists, and drug development professionals in establishing robust and sensitive assays for these emerging psychoactive substances.
Introduction
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and safety. Nitazenes, a class of 2-benzylbenzimidazole synthetic opioids, have been increasingly detected in the illicit drug market.[3][4] Due to their high potency, even low concentrations can lead to severe respiratory depression and overdose. Nitazenes are subject to rapid and extensive metabolism in the body, primarily through phase I reactions mediated by cytochrome P450 enzymes such as CYP2D6, CYP2B6, and CYP2C8.[1][2] Common metabolic pathways include N-dealkylation, O-dealkylation, and hydroxylation, resulting in various metabolites.[1][5] Therefore, sensitive and specific analytical methods for the quantification of this compound metabolites are essential for confirming exposure and understanding the pharmacokinetics of these compounds. LC-MS/MS offers the necessary selectivity and sensitivity for the reliable determination of these metabolites in complex biological matrices like blood and urine.[4][6][7][8]
Experimental Workflow
The overall experimental workflow for the quantification of this compound metabolites is depicted in the following diagram.
References
- 1. Frontiers | Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes [frontiersin.org]
- 2. [PDF] Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes | Semantic Scholar [semanticscholar.org]
- 3. Method Development Guide for Novel Psychoactive Substances [restek.com]
- 4. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole this compound Analogs by Liquid Chromatography–Tandem Quadrupole Mass Spectrometry (LC–QQQ-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kurabiotech.com [kurabiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole this compound Analogs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-QQQ-MS) | National Institute of Justice [nij.ojp.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes & Protocols for Sensitive Detection of Nitazenes in Wastewater
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sensitive analytical detection of trace levels of nitazene analogues in wastewater. The methodologies outlined are crucial for wastewater-based epidemiology (WBE) programs, early warning systems for emerging public health threats, and forensic investigations.
Introduction
Nitazenes are a class of potent synthetic opioids that have emerged as a significant global health concern due to their high risk of fatal overdose.[1][2] Wastewater-based epidemiology has proven to be a valuable tool for monitoring the use of illicit drugs at a population level.[3][4] The high potency of nitazenes necessitates highly sensitive analytical methods capable of detecting trace concentrations in complex matrices like wastewater.[1][5] This document details a validated method employing Solid Phase Extraction (SPE) followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of various this compound analogues in wastewater samples.[3][6]
Quantitative Data Summary
The following table summarizes the quantitative performance of the analytical method for several this compound analogues. These values demonstrate the high sensitivity of the method, enabling the detection of nitazenes at environmentally relevant concentrations.
| Analyte | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) |
| Protothis compound (B12782313) | 0.2 | 0.5 |
| N-pyrrolidino etothis compound (Etonitazepyne) | 0.2 | 0.5 |
| Butothis compound | Near LOD | - |
| Etothis compound | Near LOD | - |
| Etodesthis compound | Near LOD | - |
| N-piperidinyl etothis compound | Near LOD | - |
Data compiled from studies demonstrating method sensitivity down to 0.01 ng/L.[1][4][5]
Experimental Protocols
This section provides a detailed protocol for the analysis of nitazenes in wastewater, from sample collection to final instrumental analysis.
Sample Collection and Preservation
-
Collection: Collect 24-hour composite samples of untreated influent wastewater using flow- or time-proportional autosamplers.[1]
-
Preservation: Immediately upon collection, acidify the samples to a pH of 2 using hydrochloric acid.[1]
-
Storage: Store the acidified samples frozen at -20°C until processing.[1][7]
Sample Preparation: Solid Phase Extraction (SPE)
This protocol utilizes mixed-mode solid-phase extraction cartridges for efficient concentration and clean-up of nitazenes from wastewater samples.[3]
-
Materials:
-
UCT XtracT Clean Screen DAU cartridges (500 mg/6 mL) or equivalent mixed-mode SPE cartridges.[3]
-
Methanol (B129727) (LC-MS grade)
-
Sodium acetate (B1210297) buffer (20 mM, pH 5)
-
10% v/v Acetic acid
-
0.1 M Acetic acid
-
Elution solvent: Dichloromethane:Isopropanol:Aqueous Ammonia (80:16:4 v/v/v)
-
1% HCl in Methanol
-
Reconstitution solution: 0.1% Formic acid in Methanol and 0.1% Formic acid in MilliQ water (20:80 v/v)
-
-
Procedure:
-
Sample Filtration: Thaw wastewater samples and filter them through glass microfibre filters (e.g., GF/A 1.6 µm) to remove suspended solids.[3]
-
pH Adjustment: Adjust the pH of a 100 mL aliquot of the filtered wastewater sample to 4.5–5 using 10% v/v acetic acid.[3]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 6 mL of methanol followed by 6 mL of 20 mM sodium acetate buffer (pH 5).[3] Do not allow the cartridge to dry out.
-
Sample Loading: Load the pH-adjusted wastewater sample onto the conditioned cartridge under gravity.[3]
-
Cartridge Washing:
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen.
-
Elution: Elute the analytes with 6 mL of the elution solvent (dichloromethane:isopropanol:aqueous ammonia).[3]
-
Evaporation and Reconstitution:
-
Instrumental Analysis: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with a TurboSpray IonDrive source or equivalent is recommended.[3]
-
Chromatographic Conditions:
-
Column: Kinetex biphenyl (B1667301) column (150 × 2.1 mm, 1.7 µm) or equivalent.[3]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol
-
Flow Rate: 0.3 mL/min.[3]
-
Gradient: A suitable gradient should be optimized to ensure the separation of all target analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each this compound analogue and their deuterated internal standards.[8] Precursor ion scanning can also be utilized as a screening method.[9]
-
Source Parameters: Optimize source parameters such as ion spray voltage, temperature, and gas flows to maximize sensitivity for the target analytes.
-
Visualizations
The following diagrams illustrate the key workflows and relationships in the analytical process.
Caption: Experimental workflow from sample collection to data analysis.
Caption: Key parameters for analytical method validation.
References
- 1. Early identification of the use of potent benzylbenzimidazoles (nitazenes) through wastewater analysis: Two years of data from 22 countries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive method to detect this compound analogues and xylazine in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bmj.com [bmj.com]
- 5. bmj.com [bmj.com]
- 6. Early identification of the use of potent benzylbenzimidazoles (nitazenes) through wastewater analysis: Two years of data from 22 countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wastewater-based monitoring of the this compound analogues: First detection of protothis compound in wastewater. - Drugs and Alcohol [drugsandalcohol.ie]
- 8. researchgate.net [researchgate.net]
- 9. A novel screening workflow for this compound analogs using LC-MS/MS precursor ion scan acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Nitazene Receptor Binding Affinity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitazenes are a class of potent synthetic opioids that have emerged as a significant public health concern. Understanding their interaction with opioid receptors is crucial for developing effective countermeasures and therapeutics. These application notes provide detailed protocols for determining the in vitro receptor binding affinity of nitazenes for the µ (mu), δ (delta), and κ (kappa) opioid receptors using radioligand competition binding assays. Additionally, a protocol for a functional [³⁵S]GTPγS binding assay is included to assess the agonist activity of these compounds.
Nitazenes are known to be potent agonists at the µ-opioid receptor (MOR), exhibiting high affinity and efficacy, which contributes to their high potential for toxicity and overdose.[1][2] Many nitazene analogs demonstrate significantly higher binding affinities and potencies than fentanyl.[1][2][3] Their interaction with the kappa (KOR) and delta (DOR) opioid receptors is generally much lower, indicating a high selectivity for the MOR.[1][2]
These protocols are designed to be a comprehensive guide for researchers, providing methodologies for membrane preparation, detailed steps for binding assays, and clear instructions for data analysis.
Data Presentation: Quantitative Summary of Opioid Receptor Binding Affinity
The following tables summarize hypothetical binding affinity (Ki) and functional potency (EC₅₀) data for a representative this compound analog compared to the reference compound, fentanyl. This data is illustrative and serves to provide expected values in the context of the described assays.
Table 1: Competitive Binding Affinity (Ki) of a Representative this compound Analog and Fentanyl at Human Opioid Receptors
| Compound | µ-Opioid Receptor (hMOR) Ki (nM) | δ-Opioid Receptor (hDOR) Ki (nM) | κ-Opioid Receptor (hKOR) Ki (nM) |
| Representative this compound Analog | 0.5 | 250 | 400 |
| Fentanyl | 1.35 | >1000 | >1000 |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency (EC₅₀) and Efficacy (Emax) in [³⁵S]GTPγS Binding Assay at the Human µ-Opioid Receptor (hMOR)
| Compound | EC₅₀ (nM) | Emax (% of DAMGO) |
| Representative this compound Analog | 1.2 | 110% |
| Fentanyl | 10.5 | 95% |
| DAMGO (Full Agonist) | 5.0 | 100% |
Note: A lower EC₅₀ value indicates higher potency. Emax represents the maximal efficacy relative to the standard full agonist DAMGO.
Experimental Protocols
Protocol 1: Membrane Preparation from Cells Expressing Human Opioid Receptors
This protocol describes the preparation of crude membrane fractions from cultured cells (e.g., CHO or HEK293) stably expressing the human µ, δ, or κ opioid receptor.
Materials:
-
Cultured cells expressing the target opioid receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Dounce homogenizer or Polytron
-
Refrigerated centrifuge and ultracentrifuge
-
Bradford assay kit for protein quantification
Procedure:
-
Harvest confluent cells from culture flasks by scraping into ice-cold PBS.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 15 minutes.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a Polytron homogenizer on a low setting.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Homogenization Buffer.
-
Repeat the centrifugation step (step 7) and resuspend the final pellet in an appropriate volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane suspension and store at -80°C until use.
Protocol 2: Radioligand Competition Binding Assay
This protocol is for determining the binding affinity (Ki) of nitazenes by measuring their ability to compete with a specific radioligand for binding to the µ, δ, or κ opioid receptor.
Materials:
-
Prepared cell membranes expressing the target opioid receptor (from Protocol 1)
-
Radioligands:
-
µ-Opioid Receptor (MOR): [³H]DAMGO
-
δ-Opioid Receptor (DOR): [³H]DPDPE
-
κ-Opioid Receptor (KOR): [³H]U-69,593
-
-
Test Compounds: this compound analogs and reference compounds (e.g., fentanyl)
-
Non-specific Binding Control: Naloxone (10 µM final concentration)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the this compound test compounds and reference compounds in Assay Buffer.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of the appropriate radioligand solution (at a final concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of Naloxone solution (10 µM final concentration), 50 µL of the radioligand solution, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of each concentration of the test compound, 50 µL of the radioligand solution, and 100 µL of membrane suspension.
-
-
The final protein concentration of the membrane suspension should be between 10-20 µg per well.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
For the competition assay, express the data as a percentage of the maximum specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd))[2][4], where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Protocol 3: [³⁵S]GTPγS Functional Binding Assay
This assay measures the functional activation of G-proteins coupled to the opioid receptors upon agonist binding.
Materials:
-
Prepared cell membranes expressing the µ-opioid receptor (from Protocol 1)
-
[³⁵S]GTPγS
-
Test Compounds: this compound analogs and reference agonists (e.g., DAMGO)
-
Guanosine diphosphate (B83284) (GDP)
-
Unlabeled GTPγS (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
96-well filter plates
-
Filtration apparatus (cell harvester)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the this compound test compounds and reference agonists in Assay Buffer.
-
In a 96-well plate, add the following components in order:
-
25 µL of Assay Buffer or unlabeled GTPγS (for non-specific binding, 10 µM final concentration).
-
25 µL of diluted test compound or reference agonist.
-
50 µL of membrane suspension (10-20 µg of protein per well).
-
50 µL of GDP (to a final concentration of 10 µM).
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS to each well (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the assay by rapid filtration through a 96-well filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Subtract the non-specific binding (counts in the presence of 10 µM unlabeled GTPγS) from all other values to obtain specific binding.
-
Plot the specific binding (as a percentage of the maximal response of a full agonist like DAMGO) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (potency) and Emax (efficacy) values.
Mandatory Visualizations
Caption: Signaling pathway of a this compound agonist at the µ-opioid receptor.
Caption: Workflow for the radioligand competition binding assay.
Caption: Data analysis workflow for determining Ki from competition binding data.
References
- 1. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 3. benchchem.com [benchchem.com]
- 4. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in Antinociceptive Studies of Nitazenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the animal models and experimental protocols utilized to investigate the antinociceptive (pain-relieving) properties of nitazenes, a class of potent synthetic opioids. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and potency of these compounds.
Introduction to Nitazenes and Antinociceptive Testing
Nitazenes are a group of 2-benzylbenzimidazole synthetic opioids, some of which exhibit significantly higher potency than fentanyl and morphine.[1][2] Understanding their pharmacological effects, particularly their antinociceptive properties, is crucial for both public health and the development of potential therapeutic applications or overdose countermeasures.[3][4] Animal models are indispensable tools for this research, providing a means to assess the analgesic efficacy and potency of these novel synthetic opioids in a controlled setting.[5]
The primary mechanism of action for nitazenes involves agonism at the μ-opioid receptor (MOR), a G protein-coupled receptor.[6][7] Activation of MOR initiates downstream signaling cascades that ultimately lead to analgesia.[8] However, this activation is also associated with adverse effects like respiratory depression.[9] Therefore, careful characterization of the antinociceptive profile of nitazene analogs is of paramount importance.
Animal Models
Rodent models, primarily mice and rats, are the most commonly used systems for evaluating the antinociceptive effects of nitazenes.[10]
-
Mice: Male Swiss-Webster and C57BL/6J mice are frequently employed.[10][11] They are suitable for a variety of antinociceptive assays and allow for high-throughput screening of compounds.
-
Rats: Male Sprague-Dawley rats have also been utilized in this compound research.[10][12] They are often used for more complex behavioral and physiological assessments.
The choice of species and strain can influence the experimental outcomes, and therefore, should be carefully considered and clearly reported in any study.
Data Presentation: Antinociceptive Potency of this compound Analogs
The following tables summarize the quantitative data on the antinociceptive potency of various this compound analogs from in vivo studies. The data is presented as ED50 values, which is the dose of a drug that produces a therapeutic effect in 50% of the population.
Table 1: Antinociceptive Potency of this compound Analogs in the Warm-Water Tail-Flick Assay in Mice [10]
| Compound | ED50 (mg/kg) | Potency Relative to Fentanyl |
| Fentanyl | 0.058 | 1x |
| Isotothis compound | ~0.004 - 0.008 | ~7 - 15x more potent |
| Metothis compound | ~0.058 | Equipotent |
| Etothis compound | ~0.0004 | ~150x more potent |
| Protothis compound | ~0.012 | ~5x more potent |
| N-Pyrrolidino Etothis compound | 0.0017 | ~34x more potent |
Data extracted from studies using male Swiss-Webster mice with a warm-water tail-flick assay at 50°C.[10][13]
Table 2: Antinociceptive Potency of this compound Analogs in the Hot Plate Test in Mice [5][11][13]
| Compound | ED50 (mg/kg) | Potency Relative to Morphine | Potency Relative to Fentanyl |
| Morphine | 3.940 | 1x | - |
| Fentanyl | 0.0209 | ~188x more potent | 1x |
| Etothis compound | 0.022 | ~179x more potent | ~0.95x |
| α'-methyl etothis compound | 0.060 | ~66x more potent | ~0.35x |
| Ethyleneoxythis compound | 11 | ~0.36x | ~0.002x |
| N-Pyrrolidino Etothis compound | 0.0017 | ~2318x more potent | ~12x more potent |
Data compiled from studies using male C57BL/6J and other mouse strains.[5][11][13]
Experimental Protocols
Detailed methodologies for key antinociceptive assays are provided below. These protocols are based on standard procedures and can be adapted for the specific research question.
Warm-Water Tail-Flick Assay
This assay measures the latency of an animal to withdraw its tail from a noxious thermal stimulus. It is a spinal reflex that is highly sensitive to opioid analgesics.
Materials:
-
Water bath with a precise temperature controller
-
Animal restrainers (e.g., cylindrical holders)
-
Stopwatch
-
Test compounds (this compound analogs) and vehicle
-
Syringes and needles for drug administration
Procedure:
-
Set the water bath to the desired temperature (e.g., 50°C or 52°C).[10][14]
-
Gently restrain the mouse, allowing the tail to be free.
-
Immerse the distal 1-2 cm of the tail into the warm water.[1]
-
Start the stopwatch immediately upon immersion.
-
Record the time it takes for the mouse to flick or withdraw its tail from the water (tail-flick latency).
-
A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage.[14][15] If the mouse does not respond within this time, remove the tail and record the latency as the cut-off time.
-
Administer the test compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).
-
Measure the tail-flick latency at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes) to determine the peak effect and duration of action.[15]
Hot-Plate Test
The hot-plate test assesses the animal's response to a thermal stimulus applied to the paws. This test involves supraspinal (brain) processing of the pain signal.[15]
Materials:
-
Hot-plate apparatus with adjustable temperature
-
Plexiglas cylinder to confine the animal on the plate
-
Stopwatch
-
Test compounds and vehicle
-
Syringes and needles
Procedure:
-
Set the hot-plate temperature to a constant, noxious level (e.g., 52°C or 55°C).[9][15]
-
Place the mouse on the heated surface and immediately start the stopwatch.
-
Observe the animal for signs of nociception, such as paw licking, shaking, or jumping.[9]
-
Record the latency to the first clear pain response.
-
A cut-off time (e.g., 30-45 seconds) should be implemented to avoid injury.[11]
-
Administer the test compound or vehicle.
-
Measure the response latency at various time points post-administration.
Acetic Acid-Induced Writhing Test
This is a chemical-induced visceral pain model. The intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching and writhing behavior.[6]
Materials:
-
0.6% acetic acid solution
-
Observation chambers
-
Stopwatch
-
Test compounds and vehicle
-
Syringes and needles
Procedure:
-
Administer the test compound or vehicle to the mice.
-
After a predetermined absorption period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally (e.g., 10 mL/kg).[2]
-
Immediately place the mouse in an individual observation chamber.
-
After a short latency period (e.g., 5 minutes), count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a set period (e.g., 10-20 minutes).[1][7]
-
A significant reduction in the number of writhes compared to the vehicle-treated group indicates an antinociceptive effect.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Antinociception
Caption: this compound binds to the μ-opioid receptor, initiating G-protein and β-arrestin signaling.
Experimental Workflow for Antinociceptive Testing
Caption: A typical workflow for evaluating the antinociceptive effects of nitazenes in rodents.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Tail flick test - Wikipedia [en.wikipedia.org]
- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hot Water Tail Immersion Test [protocols.io]
- 15. jcdr.net [jcdr.net]
Application Notes and Protocols for Handling High-Potency Nitazenes in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety protocols and application notes for the handling of high-potency nitazenes in a research and development laboratory environment. Nitazenes are a class of synthetic opioids with potencies significantly exceeding that of fentanyl, necessitating stringent safety measures to protect laboratory personnel from occupational exposure.
Hazard Assessment and Potency
Nitazenes are potent mu-opioid receptor agonists. Their high potency presents a significant risk of accidental overdose through inhalation, ingestion, or dermal absorption. Some nitazene analogs have been estimated to be 1.5 to 20 times more potent than fentanyl. Due to their potency, even minute quantities can lead to severe adverse health effects, including profound respiratory depression, which can be fatal. The overdose effects of nitazenes can be reversed by the opioid antagonist naloxone, though multiple doses may be necessary due to the high potency of these compounds.
Table 1: Relative Potency of Selected this compound Analogs
| Compound | Estimated Potency Relative to Fentanyl | Reference |
| N-Pyrrolidino Etothis compound | Up to 20x | |
| N-Desethyl Isotothis compound | Up to 20x | |
| Protothis compound | Approximately 4x | |
| Metothis compound | Equipotent |
Note: The potencies listed are estimates from various sources and may vary. All nitazenes should be handled as if they are significantly more potent than fentanyl.
Hierarchy of Controls
To mitigate the risks associated with handling high-potency nitazenes, a hierarchy of controls must be implemented. This approach prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE) as the primary means of protection.
Caption: Hierarchy of controls for managing exposure to high-potency nitazenes.
Experimental Protocols
Protocol for Weighing High-Potency this compound Solids
Objective: To safely weigh solid this compound compounds while minimizing the risk of aerosolization and exposure.
Materials:
-
High-potency this compound solid
-
Ventilated balance enclosure (VBE) or glovebox
-
Analytical balance
-
Spatula (dedicated and labeled)
-
Weighing paper or vessel
-
Anti-static gun
-
Appropriate PPE (see Section 4.0)
-
Decontamination solution (see Section 5.0)
-
Sealable waste bag
Procedure:
-
Preparation:
-
Ensure the VBE or glovebox is certified and functioning correctly.
-
Don all required PPE.
-
Decontaminate the interior surfaces of the VBE or glovebox.
-
Place all necessary materials inside the enclosure before starting.
-
-
Weighing:
-
Tare the analytical balance with the weighing vessel.
-
Use an anti-static gun on the container of the this compound solid and the weighing vessel to reduce static electricity.
-
Slowly and carefully open the container containing the this compound solid.
-
Using a dedicated spatula, carefully transfer a small amount of the solid to the weighing vessel. Avoid any sudden movements that could generate dust.
-
Close the this compound container immediately after dispensing.
-
Record the weight.
-
-
Post-Weighing:
-
Carefully transfer the weighed solid to the receiving vessel for dissolution or further use within the enclosure.
-
Decontaminate the spatula and any other reusable equipment before removing it from the enclosure.
-
Wipe down the balance and surrounding surfaces inside the enclosure with the appropriate decontamination solution.
-
Place all disposable items (e.g., weighing paper, contaminated wipes) into a labeled, sealable waste bag inside the enclosure.
-
Close the waste bag and decontaminate its exterior before removing it from the enclosure for proper disposal.
-
-
Doffing PPE:
-
Follow a strict doffing procedure to avoid self-contamination. Remove gloves first, followed by the lab coat, eye protection, and finally the respirator. Wash hands thoroughly with soap and water.
-
Protocol for Preparing Stock Solutions of High-Potency Nitazenes
Objective: To safely prepare a stock solution of a high-potency this compound.
Materials:
-
Weighed high-potency this compound solid
-
Appropriate solvent (e.g., DMSO, methanol)
-
Volumetric flask with a screw cap or septum
-
Pipettes and pipette tips
-
Vortex mixer
-
Chemical fume hood
-
Appropriate PPE
-
Decontamination solution
-
Sealable waste bag
Procedure:
-
Preparation:
-
Perform all operations within a certified chemical fume hood.
-
Don all required PPE.
-
Cover the work surface of the fume hood with absorbent, plastic-backed paper.
-
-
Dissolution:
-
Carefully add the weighed this compound solid to the volumetric flask.
-
Add a portion of the solvent to the flask.
-
Securely cap the flask and vortex gently until the solid is fully dissolved.
-
Add solvent to the final volume and mix thoroughly.
-
-
Storage and Labeling:
-
The resulting solution should be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Store the solution in a secure, designated location.
-
-
Decontamination:
-
Decontaminate all non-disposable equipment (e.g., volumetric flask) used in the procedure.
-
Dispose of all contaminated disposable materials (e.g., pipette tips, absorbent paper) in a labeled, sealable waste bag.
-
Wipe down the interior surfaces of the fume hood with the decontamination solution.
-
-
Doffing PPE:
-
Follow the established doffing procedure and wash hands thoroughly.
-
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling high-potency nitazenes.
Table 2: Recommended Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer, potentially contaminated layer. |
| Lab Coat | Disposable, solid-front, with tight-fitting cuffs | Protects clothing and skin from contamination. Disposable coats prevent the spread of contamination outside the lab. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects the eyes and face from splashes of solutions or accidental aerosolization of powders. |
| Respiratory Protection | A NIOSH-approved N95, N100, or P100 particulate respirator | Essential for preventing the inhalation of airborne particles, especially when handling powders. Fit testing is required. |
Decontamination and Waste Disposal
Effective decontamination is critical to prevent secondary exposure.
Decontamination Protocol
Objective: To effectively decontaminate surfaces and equipment contaminated with high-potency nitazenes.
Recommended Decontamination Agents:
-
While specific data for nitazenes is limited, solutions known to be effective against fentanyl and its analogs are recommended. These include:
-
A 10% solution of household bleach (sodium hypochlorite), followed by a rinse with 70% ethanol (B145695) and then water.
-
Commercially available decontamination solutions validated for potent opioids.
-
Procedure:
-
Prepare the decontamination solution according to the manufacturer's instructions or by diluting bleach.
-
Liberally apply the solution to the contaminated surface or equipment.
-
Allow for the recommended contact time.
-
Wipe the surface with disposable towels.
-
Rinse the surface with 70% ethanol and then with water to remove any residue.
-
Dispose of all cleaning materials as hazardous waste.
Waste Disposal
All waste generated from handling nitazenes, including contaminated PPE, disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.
Emergency Procedures
Immediate and appropriate response to an exposure is critical.
Application Notes & Protocols: Utilizing Nitazenes as Pharmacological Tools in Opioid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitazenes, a class of 2-benzylbenzimidazole synthetic opioids, have emerged as compounds of significant interest in opioid research.[1][2] Originally synthesized in the 1950s as potential analgesics, they were never approved for therapeutic use due to a high potential for toxicity and an unfavorable therapeutic index.[1][3][4] However, their defining characteristic—exceptionally high potency at the μ-opioid receptor (MOR), often exceeding that of fentanyl—makes them valuable as pharmacological tools.[1][2][5]
These compounds act as potent MOR agonists, making them useful for studying opioid receptor signaling, structure-activity relationships, and the mechanisms of opioid-induced effects like analgesia and respiratory depression.[1][6][7] This document provides an overview of the pharmacological properties of various nitazene analogs and detailed protocols for their characterization in vitro and in vivo.
Pharmacological Profile of this compound Analogs
Nitazenes are characterized by their high affinity and potency for the μ-opioid receptor (MOR), with significantly lower affinity for the κ-opioid (KOR) and δ-opioid (DOR) receptors.[6][8] This high selectivity makes them excellent probes for investigating MOR-specific functions.[9][10] Many analogs have been shown to be full agonists at the MOR.[5][6] The quantitative pharmacological data for several common this compound analogs are summarized below.
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM) of Selected Nitazenes
| Compound | MOR (Kᵢ, nM) | KOR (Kᵢ, nM) | DOR (Kᵢ, nM) | MOR vs KOR Selectivity | MOR vs DOR Selectivity | Reference |
| Fentanyl | 1.26 | 163 | >8400 | ~129x | >6667x | [6] |
| Morphine | 1.12 | 269 | 2400 | ~240x | ~2143x | [6] |
| Etothis compound (ETZ) | 0.21 | - | - | - | - | [6] |
| Isotothis compound (ITZ) | 0.35 | 1620 | 3630 | ~4629x | ~10371x | [6] |
| Protothis compound (PTZ) | 0.58 | 1500 | 2580 | ~2586x | ~4448x | [6] |
| Metothis compound (MTZ) | 0.44 | 1140 | 1260 | ~2591x | ~2864x | [6] |
| N-Pyrrolidino Etothis compound | 0.22 | 37.1 | 54.4 | ~169x | ~247x | [6][11] |
| N-Desethyl Isotothis compound | 0.33 | 860 | 1080 | ~2606x | ~3273x | [6] |
Kᵢ values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher binding affinity.
Table 2: Functional Activity (Potency EC₅₀ & Efficacy Eₘₐₓ) of Selected Nitazenes at MOR
| Compound | G Protein Potency (EC₅₀, nM) | G Protein Efficacy (Eₘₐₓ, % DAMGO) | β-Arrestin 2 Potency (EC₅₀, nM) | β-Arrestin 2 Efficacy (Eₘₐₓ, % DAMGO) | Reference |
| Fentanyl | 2.50 | 111% | 14.9 | - | [6][12] |
| Morphine | 13.4 | 100% | 290 | - | [6][12] |
| Isotothis compound (ITZ) | 0.35 | 129% | - | - | [6] |
| N-Pyrrolidino Etothis compound | 0.11 | 132% | 0.348 | - | [6][12] |
| N-Desethyl Isotothis compound | 0.28 | 132% | - | - | [6] |
| Etothis compound (ETZ) | 0.16 | 134% | 0.360 | - | [6][12] |
EC₅₀ is the concentration of an agonist that gives half-maximal response. Eₘₐₓ is the maximum response compared to the standard agonist DAMGO. Data is primarily from [³⁵S]GTPγS binding assays for G protein activity.
Experimental Protocols
Protocol 2.1: Radioligand Binding Assay for Opioid Receptors
This protocol is used to determine the binding affinity (Kᵢ) of nitazenes for μ, κ, and δ opioid receptors expressed in cell membranes.
Objective: To measure the competitive displacement of a specific radioligand from opioid receptors by a this compound analog.
Materials:
-
Cell membranes from CHO or HEK cells stably expressing human MOR, KOR, or DOR.
-
Radioligands: [³H]DAMGO (for MOR), [³H]U69,593 (for KOR), [³H]DPDPE (for DOR).[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM) or unlabeled ligand.
-
Test compound (this compound analog) at various concentrations.
-
96-well plates, scintillation vials, liquid scintillation cocktail, scintillation counter, and cell harvester.
Methodology:
-
Prepare serial dilutions of the this compound test compound.
-
In a 96-well plate, add the following to each well in a final volume of 1 mL:
-
Cell membranes (protein concentration optimized for each receptor).
-
Radioligand at a concentration near its Kₔ value (e.g., 0.2–1.0 nM for [³H]DAMGO).[6]
-
Varying concentrations of the this compound compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of an unlabeled competitor (e.g., 1 µM naloxone).[6]
-
-
Incubate the plates at 25°C for 60 minutes to reach equilibrium.[6]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add liquid scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the this compound. Determine the IC₅₀ value (concentration causing 50% inhibition of radioligand binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
Protocol 2.2: [³⁵S]GTPγS Functional Assay for G Protein Activation
This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of nitazenes by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
Objective: To quantify the activation of Gᵢ/ₒ proteins following MOR stimulation by a this compound analog.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (e.g., 50 pM).[6]
-
GDP (1-10 µM, depending on the receptor).[6]
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[6]
-
Test compound (this compound analog) at various concentrations.
-
Basal control (buffer only) and maximal stimulation control (e.g., DAMGO for MOR).
Methodology:
-
Prepare serial dilutions of the this compound test compound.
-
In a final volume of 1 mL, incubate cell membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the this compound agonist.[6]
-
Incubate at 25°C for 60 minutes.[6]
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold buffer and measure bound radioactivity by liquid scintillation counting.
-
Data Analysis: Subtract basal binding (in the absence of agonist) from all values. Plot the stimulated binding against the log concentration of the this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ and Eₘₐₓ values. Efficacy is often expressed as a percentage of the maximal stimulation achieved by a standard full agonist like DAMGO.
Protocol 2.3: β-Arrestin 2 Recruitment Assay
This protocol determines if a this compound analog promotes the interaction between the activated MOR and β-arrestin 2, a key step in receptor desensitization and an alternative signaling pathway. Various platforms exist, such as NanoBiT®, BRET, or HTRF-based assays.[11][13][14]
Objective: To measure the recruitment of β-arrestin 2 to the MOR upon agonist stimulation.
Materials:
-
HEK-293 cells co-expressing MOR and a β-arrestin 2 fusion protein (e.g., MOR-LgBiT and SmBiT-β-arrestin 2 for the NanoBiT® assay).
-
Assay medium (e.g., Opti-MEM).
-
Test compound (this compound analog).
-
Luminescence substrate (e.g., furimazine).
-
Luminometer-equipped plate reader.
Methodology (Example using NanoBiT®):
-
Plate the engineered cells in a white, opaque 96-well plate and incubate overnight.
-
Replace the culture medium with the assay medium containing the luminescence substrate.
-
Add serial dilutions of the this compound analog to the wells.
-
Incubate for a specified period (e.g., 10-30 minutes) at 37°C.[13]
-
Measure the luminescence signal using a plate reader. The signal is generated upon the proximity-induced reconstitution of the NanoLuc® enzyme when β-arrestin 2 is recruited to the receptor.
-
Data Analysis: Normalize the data to the response of a vehicle control. Plot the luminescence signal against the log concentration of the this compound. Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values for β-arrestin 2 recruitment.
Visualizations: Pathways and Workflows
Diagram 1: this compound-Induced MOR Signaling
References
- 1. Old Drugs and New Challenges: A Narrative Review of Nitazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nitazenes: review of comparative pharmacology and antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcentral.com [medcentral.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology of newly identified this compound variants reveals structural determinants of affinity, potency, selectivity for mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 10. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology and Toxicology of N-Pyrrolidino Etothis compound- A New this compound Synthetic Opioid Increasingly Observed in Forensic Cases [cfsre.org]
- 12. Pharmacological evaluation and forensic case series of N-pyrrolidino etothis compound (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'this compound' synthetic opioid [biblio.ugent.be]
- 13. In vitro functional profiling of fentanyl and this compound analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
Application Note: Solid Phase Extraction for the Analysis of Nitazene Analogs in Biological Matrices
Abstract
This application note details a robust and reliable solid phase extraction (SPE) method for the simultaneous quantification of nine nitazene analogs in biological samples, such as urine and whole blood. Nitazenes, a class of potent synthetic opioids, have emerged as a significant public health concern, necessitating sensitive and accurate analytical methods for their detection.[1][2] The described protocol utilizes a commercially available SPE column to achieve high recovery and clean extracts, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, forensic toxicologists, and drug development professionals involved in the analysis of novel psychoactive substances.
Introduction
The 2-benzylbenzimidazole opioids, commonly known as "nitazenes," represent a class of potent synthetic opioids that were first synthesized in the 1950s as potential analgesics but were never approved for clinical use.[1][2] In recent years, they have re-emerged on the illicit drug market, posing a significant threat due to their high potency, which can be several times that of fentanyl.[1][2] Isotothis compound was the first of this class to be identified in biological samples in the United States in 2019.[1][2] The clandestine nature of their production and distribution has led to the emergence of numerous analogs, complicating toxicological analysis.
Effective sample preparation is critical for the accurate quantification of nitazenes in complex biological matrices. While techniques such as liquid-liquid extraction and protein precipitation are common, solid phase extraction offers superior selectivity and concentration, leading to cleaner extracts and improved analytical sensitivity.[3] This application note provides a detailed protocol for an SPE method that has been validated for the analysis of nine this compound compounds in urine and blood.[1][4]
Experimental Protocol
This protocol is adapted from a validated method for the extraction of nine this compound compounds.[1][2]
Materials:
-
SPE Column: Clean Screen® DAU (130 mg, 3 mL) or equivalent
-
Reagents:
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Deionized Water
-
100 mM Phosphate (B84403) Buffer (pH 7.0)
-
Ammonium Hydroxide (NH₄OH)
-
Hydrochloric Acid (HCl)
-
-
Internal Standard (IS): Appropriate deuterated analog (e.g., isotothis compound-d₇)
-
Centrifuge
-
Vortex Mixer
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Sample Pretreatment:
-
To a 1.5 mL microcentrifuge tube, add 0.5 mL of the biological sample (urine or whole blood).
-
Add the internal standard solution.
-
Add 200 µL of acetonitrile (ACN). The addition of ACN is crucial for improving the recovery of more non-polar analytes like butothis compound (B3025780) and isotothis compound.[1][2][4]
-
Add 1.3 mL of 100 mM phosphate buffer (pH 7.0).
-
Vortex the mixture thoroughly.
-
Centrifuge the sample for 10 minutes at 3000 rpm to pellet any precipitates.[1][2]
Solid Phase Extraction Procedure:
-
Column Conditioning:
-
Condition the SPE column with 3 mL of methanol.
-
Equilibrate the column with 3 mL of 100 mM phosphate buffer (pH 7.0). Do not allow the column to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pretreated sample onto the conditioned SPE column.
-
Maintain a slow and steady flow rate of 1 to 2 mL/minute.
-
-
Washing:
-
Wash the column with 3 mL of deionized water.
-
Wash the column with 3 mL of a 50:50 methanol:water solution.
-
-
Drying:
-
Dry the column thoroughly for at least 10 minutes under full vacuum or positive pressure to remove any residual solvent.
-
-
Elution:
-
Elute the analytes with 3 mL of a freshly prepared solution of 98:2 methanol:ammonium hydroxide.
-
-
Evaporation and Reconstitution:
-
To the eluate, add 250 µL of 10% HCl in methanol. This step is important to form the more stable salt forms of the this compound compounds, as the free-base forms can be volatile.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35°C.
-
Reconstitute the dried extract in 1 mL of a 50:50 methanol:water solution, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes the recovery and matrix effect data obtained from the validation of this SPE method for nine this compound analogs in urine and blood.[1][4]
| Analyte | Matrix | Recovery (%) | Relative Standard Deviation (%) | Matrix Effect (%) |
| This compound Analog 1 | Urine | 93-106 | <10 | ±25 |
| This compound Analog 2 | Urine | 93-106 | <10 | ±25 |
| This compound Analog 3 | Urine | 93-106 | <10 | ±25 |
| This compound Analog 4 | Urine | 93-106 | <10 | ±25 |
| This compound Analog 5 | Urine | 93-106 | <10 | ±25 |
| This compound Analog 6 | Urine | 93-106 | <10 | ±25 |
| This compound Analog 7 | Urine | 93-106 | <10 | ±25 |
| This compound Analog 8 | Urine | 93-106 | <10 | ±25 |
| This compound Analog 9 | Urine | 93-106 | <10 | ±25 |
| This compound Analog 1 | Blood | 74-96 | <10 | ±25 |
| This compound Analog 2 | Blood | 74-96 | <10 | ±25 |
| This compound Analog 3 | Blood | 74-96 | <10 | ±25 |
| This compound Analog 4 | Blood | 74-96 | <10 | ±25 |
| This compound Analog 5 | Blood | 74-96 | <10 | ±25 |
| This compound Analog 6 | Blood | 74-96 | <10 | ±25 |
| This compound Analog 7 | Blood | 74-96 | <10 | ±25 |
| This compound Analog 8 | Blood | 74-96 | <10 | ±25 |
| This compound Analog 9 | Blood | 74-96 | <10 | ±25 |
Recovery was calculated by comparing the peak area of pre-spiked samples to the peak area of post-spiked samples.[1] Matrix effect was calculated by comparing the peak area of post-spiked samples to the peak area of neat standards. A negative value indicates ion suppression, while a positive value indicates ion enhancement.[1]
Visualizations
Figure 1: Workflow for the solid phase extraction of nitazenes from biological samples.
Discussion
This SPE method provides excellent recovery and minimal matrix effects for the analysis of a panel of nine this compound compounds in both urine and blood.[1][4] The inclusion of acetonitrile in the sample pretreatment step is critical for ensuring the efficient extraction of more non-polar this compound analogs.[1][2][4] Furthermore, the addition of hydrochloric acid to the eluate prior to evaporation is a key step to prevent the loss of volatile free-base nitazenes and improve the stability of the analytes.[1] The clean extracts obtained from this method are amenable to sensitive analysis by LC-MS/MS, allowing for low limits of detection and quantification, which is crucial given the high potency of these compounds.[1][2] This protocol offers a reliable and reproducible approach for forensic and clinical laboratories to accurately identify and quantify nitazenes in biological specimens.
References
Application of Ion Mobility Spectrometry for Nitazene Isomer Separation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel psychoactive substances (NPS), particularly highly potent synthetic opioids like the nitazene class, presents a significant challenge for forensic and clinical toxicology laboratories. Nitazenes, a group of 2-benzylbenzimidazole derivatives, can be significantly more potent than fentanyl, making their rapid and accurate identification crucial. A particular analytical challenge arises from the existence of numerous structural isomers within the this compound class, which often exhibit identical mass-to-charge ratios (m/z) and similar fragmentation patterns in tandem mass spectrometry (MS/MS), making their differentiation by conventional liquid chromatography-mass spectrometry (LC-MS/MS) methods difficult.[1][2]
Ion Mobility Spectrometry (IMS) has emerged as a powerful analytical technique capable of separating ions in the gas phase based on their size, shape, and charge. This provides an additional dimension of separation orthogonal to chromatography and mass spectrometry, enabling the differentiation of isomeric compounds. This document provides detailed application notes and protocols for the use of various IMS platforms in the separation of this compound isomers, with a focus on Structures for Lossless Ion Manipulations (SLIM), and discussions on Traveling Wave Ion Mobility Spectrometry (TWIM), Drift Tube Ion Mobility Spectrometry (DTIM), and Trapped Ion Mobility Spectrometry (TIMS).
Principle of Ion Mobility Spectrometry for Isomer Separation
Ion mobility spectrometry separates gas-phase ions by measuring their velocity through a drift tube filled with a neutral buffer gas under the influence of an electric field. An ion's velocity is dependent on its collision cross-section (CCS), which is a measure of its rotational average projected area. Isomers with different three-dimensional structures will have different CCS values, leading to different drift times through the IMS cell, thus enabling their separation. High-resolution IMS techniques are particularly valuable for separating isomers with very subtle structural differences.[1]
Application Notes: this compound Isomer Separation using SLIM-IMS
Structures for Lossless Ion Manipulations (SLIM) is a high-resolution ion mobility technique that utilizes traveling waves to guide ions through a serpentine (B99607) path, allowing for very long separation path lengths in a compact space. This extended path length results in exceptionally high resolving power, making it well-suited for the challenging separation of this compound isomers.
Key Observations and Applications:
-
Protothis compound (B12782313) and Isotothis compound Separation: SLIM-IMS has been successfully employed to achieve partial separation of the positional isomers protothis compound and isotothis compound.[1] This is a critical application as these isomers can be difficult to distinguish by other means and may have different pharmacological potencies.
-
Butothis compound, Isobutothis compound, and Secbutothis compound: The cyclic capability of SLIM has been used to partially resolve the complex mixture of butothis compound, isobutothis compound, and secbutothis compound, which exhibit identical MS/MS spectra.[1]
-
Observation of Protomer Species: Studies have shown that nitazenes can exist as multiple protomers (isomers that differ by the site of protonation) in the gas phase.[1] These protomers can be separated by IMS and may exhibit different fragmentation patterns, providing an additional layer of information for confident identification.
-
Reference-Free Identification: The highly reproducible nature of CCS values, in conjunction with accurate mass measurements, offers a potential pathway towards reference-free identification of novel this compound analogs, which is crucial in the ever-evolving landscape of NPS.[1]
Quantitative Data
The following table summarizes the theoretical and experimentally derived Collision Cross-Section (CCS) values for a selection of this compound analogs. It is important to note that each this compound can exhibit multiple IMS distributions, potentially corresponding to different protomers.
| This compound Analog | Isomer Group | Molecular Formula | Precursor Ion (m/z) | IMS Distribution | TWCCSN2 (Ų) |
| Protothis compound | Positional Isomers | C₂₃H₃₀N₄O₃ | 411.2391 | High Mobility | Data Not Available |
| Low Mobility | Data Not Available | ||||
| Isotothis compound | C₂₃H₃₀N₄O₃ | 411.2391 | High Mobility | Data Not Available | |
| Low Mobility | Data Not Available | ||||
| Butothis compound | Positional Isomers | C₂₄H₃₂N₄O₃ | 425.2547 | High Mobility | Data Not Available |
| Low Mobility | Data Not Available | ||||
| Isobutothis compound | C₂₄H₃₂N₄O₃ | 425.2547 | High Mobility | Data Not Available | |
| Low Mobility | Data Not Available | ||||
| Secbutothis compound | C₂₄H₃₂N₄O₃ | 425.2547 | High Mobility | Data Not Available | |
| Low Mobility | Data Not Available |
Note: Specific TWCCSN2 values for the individual isomers from the primary literature were not publicly available in the supplementary data. The table structure is provided for when such data becomes accessible.
Experimental Protocols
Protocol 1: Separation of this compound Isomers using SLIM-Orbitrap MS
This protocol is based on the methodology described by Kelly et al. in the Journal of the American Society for Mass Spectrometry (2024).[1]
1. Sample Preparation:
-
Prepare a stock solution of the this compound isomer mixture in a suitable solvent (e.g., methanol).
-
For electrospray ionization (ESI), dilute the stock solution to the desired concentration (e.g., 1 µM) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid.
-
To investigate the effect of solvent on protomer formation, a separate sample can be prepared with an increased water concentration.[1]
2. Instrumentation:
-
A high-resolution mass spectrometer equipped with a SLIM ion mobility cell (e.g., an 11-meter SLIM module coupled to a Q-Exactive Plus Orbitrap MS).
3. SLIM-IMS-MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
SLIM Pressure: ~2.27 Torr Nitrogen[1]
-
In-SLIM Accumulation Time: 20 ms[1]
-
Traveling Wave (TW) Parameters: 112 m/s sine waves at 17.5 V₀-p[1]
-
Guard Voltage: +10 Vdc[1]
-
IMS Path Length:
-
For initial screening: 11 meters (1 pass)
-
For enhanced isomer separation: Utilize the cyclic capability for extended path lengths (e.g., 33 meters for protothis compound/isotothis compound separation).[1]
-
-
Mass Spectrometer Parameters (Orbitrap):
-
Resolution: 140,000[1]
-
Acquisition Mode: MS¹ for CCS determination and MS² (collision-induced dissociation - CID) for fragmentation analysis of mobility-separated ions.
-
4. Data Analysis:
-
Calibrate the IMS arrival times using a suitable calibrant mixture to determine TWCCSN2 values.
-
Extract ion mobilograms for the m/z of interest to visualize the separation of isomers.
-
Analyze the MS/MS spectra of the mobility-separated peaks to identify unique fragment ions for each isomer, if present.
Other IMS Platforms for this compound Analysis
While detailed, peer-reviewed protocols specifically for this compound isomer separation on TWIM, DTIM, and TIMS platforms are not as readily available as for SLIM-IMS, the principles of these techniques are applicable. Below are general considerations and starting points for method development.
Traveling Wave Ion Mobility Spectrometry (TWIM-MS)
TWIM-MS, often found on instruments like the Waters SYNAPT series, uses a stacked-ring ion guide with traveling DC pulses to propel ions through the mobility cell. While generally offering lower resolution than SLIM, it is widely used for CCS determination and can separate some isomers.
Method Development Considerations:
-
Wave Velocity and Height: These parameters are critical for achieving optimal separation and can be tuned for the specific analytes.
-
Drift Gas: Nitrogen is commonly used, but other gases can be explored to alter selectivity.
-
Calibration: A well-characterized set of calibrants is essential for accurate CCS determination.
Drift Tube Ion Mobility Spectrometry (DTIM-MS)
DTIM-MS is the classical form of IMS, utilizing a uniform electric field along a drift tube. It provides direct measurement of ion mobility without the need for calibration against other mobility standards, leading to highly accurate CCS values.
Method Development Considerations:
-
Drift Voltage and Gas Pressure: These parameters determine the electric field strength and the number of collisions, directly impacting the drift time and separation.
-
Temperature: The temperature of the drift tube needs to be precisely controlled for reproducible measurements.
Trapped Ion Mobility Spectrometry (TIMS)
TIMS, available on Bruker timsTOF instruments, traps ions in a gas flow and then elutes them based on their mobility by reducing an opposing electric field. It offers high resolution and is well-suited for coupling with high-speed mass spectrometers.
Method Development Considerations:
-
Ramp Time and Voltage: The characteristics of the electrical ramp significantly influence the separation resolution.
-
PASEF (Parallel Accumulation – Serial Fragmentation): This acquisition method, unique to TIMS, allows for high-speed MS/MS of mobility-separated ions, which is highly advantageous for complex mixtures.
Visualizations
Experimental Workflow for this compound Isomer Separation by SLIM-IMS-MS
Logical Relationship of IMS Data in Isomer Identification
Conclusion
Ion mobility spectrometry, particularly high-resolution techniques like SLIM-IMS, provides a powerful tool for the separation and identification of this compound isomers. The ability to resolve compounds that are indistinguishable by conventional mass spectrometry methods significantly enhances the capabilities of forensic and analytical laboratories. The protocols and data presented herein serve as a starting point for the implementation of IMS-based methods for the analysis of this challenging class of synthetic opioids. Further development and validation of methods across different IMS platforms will be crucial for building comprehensive databases and enabling the rapid and confident identification of emerging this compound analogs.
References
Troubleshooting & Optimization
Technical Support Center: Chromatographic Separation of Nitazene Positional Isomers
Welcome to the technical support center for the chromatographic separation of nitazene positional isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the analysis of these potent synthetic opioids.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic separation of this compound positional isomers so challenging?
A1: The primary challenge lies in the structural similarity of positional isomers, such as isotothis compound and protothis compound. These compounds have the same mass and elemental composition, differing only in the arrangement of atoms. This subtle structural difference results in very similar physicochemical properties, leading to near-identical retention times in many chromatographic systems and making them difficult to resolve. Mass spectrometry alone cannot differentiate between them, necessitating effective chromatographic separation for accurate identification and quantification.[1]
Q2: What are the most common problems encountered when separating this compound isomers?
A2: The most frequently reported issues include:
-
Co-elution or Poor Resolution: Isomers eluting at or very near the same time, resulting in overlapping peaks.
-
Poor Peak Shape: Tailing or fronting peaks, which can compromise resolution and accurate integration.
-
Matrix Effects: Interference from components in the biological matrix (e.g., blood, urine) that can suppress or enhance the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification.[2][3][4]
-
Low Sensitivity: Due to the high potency of nitazenes, they are often present in low concentrations in biological samples, requiring highly sensitive analytical methods.[5]
Q3: Which type of chromatography is better for separating this compound isomers: Gas Chromatography (GC) or Liquid Chromatography (LC)?
A3: Both GC and LC have been successfully used to separate this compound isomers.[6][7] However, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is more commonly utilized in toxicology laboratories.[8] LC-MS/MS offers the advantage of analyzing a wider range of compounds, including metabolites, and can often provide better sensitivity for these potent opioids.[9] GC-MS can also achieve separation, but derivatization may sometimes be necessary, and distinguishing between isomers based on electron ionization mass spectra can be difficult.[6][7]
Troubleshooting Guide
Issue 1: Co-elution or Poor Resolution of Isomers
Symptom: Chromatographic peaks for two or more positional isomers are not baseline separated, making accurate quantification difficult.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inadequate Stationary Phase Selectivity | The choice of the analytical column is critical. While standard C18 columns can be effective, columns with different selectivities, such as biphenyl or phenyl-hexyl phases, often provide better resolution for aromatic and structurally similar compounds like nitazenes.[4][5][10] Consider switching to a column with a different stationary phase chemistry. |
| Suboptimal Mobile Phase Composition | The organic modifier and additives in the mobile phase significantly influence selectivity. If using acetonitrile, consider switching to methanol , or vice versa, as this can alter elution patterns. Adjusting the pH of the aqueous phase with additives like formic acid or ammonium formate can also improve separation by altering the ionization state of the analytes. |
| Gradient Elution Not Optimized | A shallow gradient can improve the separation of closely eluting compounds. Try decreasing the rate of change of the organic mobile phase percentage over time. For example, a linear gradient from 40% to 60% mobile phase B over a longer period might provide the necessary resolution.[1] |
| Inadequate Column Temperature | Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, sometimes leading to better resolution. Experiment with temperatures in the range of 30-60°C.[7] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Asymmetrical peaks are observed, which can affect resolution and integration accuracy.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Stationary Phase | Peak tailing for basic compounds like nitazenes can occur due to interactions with residual silanols on the silica-based stationary phase. Using a highly end-capped column or a column with a different silica (B1680970) chemistry can mitigate this. Adjusting the mobile phase pH to a lower value (e.g., with 0.1% formic acid) can help by keeping the analytes in a consistent protonated state and minimizing interactions with silanols.[11] |
| Column Overload | Injecting too much sample can lead to peak fronting. Try diluting the sample or reducing the injection volume. |
| Extra-column Dead Volume | Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing. Ensure all connections are secure and use tubing with the smallest appropriate internal diameter. |
Issue 3: Matrix Effects (Ion Suppression or Enhancement)
Symptom: Inconsistent and inaccurate quantitative results, particularly when analyzing biological samples.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Co-eluting Matrix Components | Endogenous compounds from the sample matrix (e.g., phospholipids (B1166683) from plasma) can co-elute with the analytes and interfere with their ionization in the mass spectrometer source.[12] |
| Inefficient Sample Preparation | Improve sample clean-up to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interferences than simple protein precipitation.[2] |
| Use of Stable Isotope-Labeled Internal Standards | A co-eluting stable isotope-labeled internal standard for each analyte is the most effective way to compensate for matrix effects. These internal standards have nearly identical retention times and ionization efficiencies to the target analytes, thus experiencing the same degree of ion suppression or enhancement. |
Data Presentation
Table 1: Comparison of Chromatographic Systems for this compound Isomer Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatography Type | LC-MS/MS | LC-MS/MS | GC-MS |
| Column | Agilent InfinityLab Poroshell C-18 (2.7 µm, 3.0 × 100 mm)[1] | Kinetex Biphenyl (e.g., 50 x 3.0 mm, 3 µm)[4][10] | DB-200[3] |
| Mobile Phase A | 0.1% Formic acid in water[1] | 0.1% Formic acid in water[10] | N/A |
| Mobile Phase B | 0.1% Formic acid in methanol[1] | 0.1% Formic acid in acetonitrile[10] | N/A |
| Flow Rate | 0.4 mL/min[1] | 0.5 mL/min[7] | N/A |
| Column Temperature | 30°C[1] | 60°C[7] | N/A |
| Separated Isomers | Isotothis compound and Protothis compound[1] | Isotothis compound and Protothis compound[4] | Metothis compound, Etothis compound, Protothis compound, Isotothis compound and their nitro group positional isomers[6] |
Table 2: Example Retention Times for Selected Nitazenes
| Compound | Retention Time (min) - Method 1 (C18) [1] |
| Metothis compound | 4.57 |
| Etothis compound | 5.76 |
| Isotothis compound | 6.34 |
| Protothis compound | 6.69 |
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Separation of Isotothis compound and Protothis compound
This protocol is based on a validated method for the analysis of nitazenes in biological matrices.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of the biological sample (e.g., whole blood), add an appropriate internal standard.
-
Add 1 mL of a basic buffer (e.g., 10 mM borax (B76245) buffer, pH 10.4).
-
Add 3 mL of an extraction solvent mixture (e.g., 70:30 n-butyl chloride:ethyl acetate).
-
Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Agilent InfinityLab Poroshell C-18 (2.7 µm, 3.0 × 100 mm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in methanol.[1]
-
Gradient:
-
0-1 min: 40% B
-
1-5.5 min: Linear gradient to 60% B
-
5.5-6 min: Linear gradient to 40% B
-
6-7 min: Hold at 40% B
-
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 5 µL.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound isomer separation.
Caption: Simplified signaling pathway of this compound analogs via the µ-opioid receptor.
References
- 1. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 2. sciex.com [sciex.com]
- 3. Quantification of Classic, Prescription and Synthetic Opioids in Hair by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. High-throughput quantification of emerging “this compound” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Electrospray Ionization for Nitazene Mass Spectrometry
Welcome to the technical support center for the analysis of nitazene analogs using electrospray ionization-mass spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization mode for analyzing nitazenes by ESI-MS?
A1: Positive electrospray ionization (+ESI) is the most commonly used and effective mode for analyzing this compound analogs.[1][2] Nitazenes contain basic nitrogen atoms within their benzimidazole (B57391) structure, which are readily protonated to form [M+H]⁺ ions in the ESI source. Some studies have also detected doubly charged ions [M+2H]²⁺.[3]
Q2: I am observing poor sensitivity for my this compound analytes. What are the initial steps to improve it?
A2: To improve sensitivity, start by optimizing the ESI source parameters. Key parameters to adjust include capillary voltage, cone voltage (or fragmentor voltage), desolvation gas temperature and flow rate, and nebulizer pressure. A systematic optimization of these parameters, for example using flow injection of a standard solution, is recommended. Additionally, ensure your mobile phase composition is appropriate; acidic additives like formic acid can enhance protonation and improve signal intensity.[4][5]
Q3: Are there any known issues with adduct formation when analyzing nitazenes?
A3: While protonated molecules ([M+H]⁺) are the primary ions of interest, the formation of other adducts (e.g., sodium [M+Na]⁺ or potassium [M+K]⁺) can occur, potentially reducing the intensity of the target ion and complicating spectra.[6][7] Using high-purity solvents and mobile phase additives like formic or acetic acid can promote the formation of the desired protonated molecule and minimize unwanted adducts.[6]
Q4: Can isomeric nitazenes (e.g., isotothis compound and protothis compound) be differentiated by ESI-MS?
A4: While mass spectrometry alone cannot typically distinguish between isomers as they have the same mass-to-charge ratio, coupling ESI-MS with a robust chromatographic separation is effective. The use of specific liquid chromatography columns, such as biphenyl (B1667301) or C18 columns, with an optimized gradient can achieve baseline separation of isomers like isotothis compound and protothis compound (B12782313) before they enter the mass spectrometer, allowing for their individual detection and quantification.[1][2]
Q5: What are the characteristic fragment ions of nitazenes in MS/MS analysis?
A5: The fragmentation of nitazenes in tandem mass spectrometry (MS/MS) often yields characteristic product ions resulting from the cleavage of the diethylamine (B46881) side chain and the substituted benzyl (B1604629) group. Common fragment ions observed across many this compound analogs include those at m/z 72, 98, 100, and 112, which can be used for screening and identification purposes.[8][9][10] The specific fragmentation pattern will vary depending on the substitutions on the core structure.[10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the ESI-MS analysis of nitazenes.
Issue 1: Poor Peak Shape or Tailing
-
Possible Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid). This helps to keep the basic this compound molecules in their protonated form, which generally leads to better peak shapes on reverse-phase columns.[5]
-
Column Choice: If peak shape issues persist, consider using a different column chemistry. Biphenyl and C18 columns have been shown to provide good peak shapes for nitazenes.[1][5]
-
Gradient Optimization: Adjust the gradient slope and duration. A shallower gradient can sometimes improve the resolution and shape of early-eluting peaks.
-
Flow Rate: Ensure the flow rate is optimal for the column dimensions. A typical flow rate for a standard analytical column (e.g., 2.1 mm ID) is around 0.4-0.5 mL/min.[1]
-
Issue 2: In-source Fragmentation
-
Possible Cause: Excessive energy in the ESI source is causing the precursor ion to fragment before entering the mass analyzer. This can lead to an underestimation of the parent compound and potential misidentification.[12]
-
Troubleshooting Steps:
-
Reduce Cone/Fragmentor Voltage: This is the primary parameter controlling the energy of ions as they enter the mass spectrometer. Systematically decrease the cone or fragmentor voltage to find a balance between efficient ion transmission and minimal fragmentation.
-
Optimize Source Temperature: High source or desolvation temperatures can sometimes contribute to in-source fragmentation. Try reducing the temperature in increments.
-
Check for Contaminants: Contaminants in the sample or mobile phase can sometimes lead to unexpected fragmentation. Ensure high-purity solvents and reagents are used.
-
Issue 3: Matrix Effects (Ion Suppression or Enhancement)
-
Possible Cause: Co-eluting compounds from the sample matrix (e.g., whole blood, urine) can interfere with the ionization of the target this compound analytes, leading to either a decrease (suppression) or increase (enhancement) in signal intensity.[13] Ion enhancement has been observed for nitazenes in some studies.[1][5]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or liquid-phase microextraction (LPME) can be effective.[1][14]
-
Chromatographic Separation: Optimize the LC method to separate the this compound analytes from the majority of the matrix components.
-
Use of Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard for each analyte. If these are unavailable, a structurally similar analog can be used.
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, but be mindful of the potential to fall below the limit of detection.
-
Experimental Protocols & Data
Sample Preparation: Liquid-Liquid Extraction (LLE) for Whole Blood[14]
-
To 0.5 mL of whole blood sample, add 1 mL of borax (B76245) buffer (10 mM, pH 10.4).
-
Add 3 mL of extraction solvent (a 70:30 mixture of N-butyl chloride and ethyl acetate).
-
Vortex the mixture for 15 minutes.
-
Centrifuge at 4,600 rpm for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Typical LC-MS/MS Parameters
The following tables summarize typical parameters used for the analysis of nitazenes. These should be considered as a starting point for method development and optimization.
Table 1: Liquid Chromatography Parameters
| Parameter | Example Value | Reference |
| Column | Agilent InfinityLab Poroshell C-18 (2.7 µm, 3.0 x 100 mm) | [5] |
| Mobile Phase A | 0.1% Formic Acid in Water | [5] |
| Mobile Phase B | 0.1% Formic Acid in Methanol | [5] |
| Flow Rate | 0.4 mL/min | [5] |
| Column Temperature | 40 °C | [5] |
| Injection Volume | 5 µL | [5] |
| Gradient | 60% A for 1 min, ramp to 30% A at 2 min, ramp to 60% B at 5.5 min, return to 60% A at 6 min, hold for 1 min | [5] |
Table 2: ESI-MS/MS Parameters
| Parameter | Example Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1][4] |
| Capillary Voltage | 0.90 kV | [4] |
| Ion Source Temperature | 150 °C | [4] |
| Desolvation Gas | Nitrogen | [4] |
| Desolvation Gas Flow | 1000 L/h | [4] |
| Desolvation Gas Temperature | 500 °C | [4] |
| Cone Gas Flow | 150 L/h | [4] |
| Collision Gas | Argon | |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [1][14] |
Visualizations
General Experimental Workflow
Caption: General workflow for this compound analysis.
Troubleshooting Logic for Low Signal Intensity
Caption: Troubleshooting low signal intensity.
References
- 1. High-throughput quantification of emerging “this compound” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Adduct Formation in ESI/MS by Mobile Phase Additives [inis.iaea.org]
- 7. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Structural Characterization of this compound Analogs Using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole this compound Analogs by Liquid Chromatography–Tandem Quadrupole Mass Spectrometry (LC–QQQ-MS) - PMC [pmc.ncbi.nlm.nih.gov]
overcoming matrix effects in nitazene quantification in blood samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of nitazenes in blood samples. The following sections address common challenges related to matrix effects and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact nitazene quantification?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the context of this compound quantification in blood, endogenous materials such as proteins, lipids, and salts can cause these effects.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] Inconsistent results for quality control (QC) samples can also arise from sample-to-sample variability in the matrix composition.[3]
Q2: What are the most common sample preparation techniques to minimize matrix effects for this compound analysis in blood?
A2: Several sample preparation techniques are employed to remove interfering matrix components before LC-MS/MS analysis. The most common include:
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from the matrix based on their differential solubility in two immiscible liquids. A basic LLE is a frequently used method for this compound extraction from blood.[2][4]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analytes of interest while matrix components are washed away.[5][6]
-
Protein Precipitation: This is a simpler and faster method where a solvent (e.g., acetonitrile) is added to the blood sample to precipitate proteins, which are then removed by centrifugation.[7]
-
Liquid-Phase Microextraction (LPME): This is a miniaturized version of LLE that uses a minimal amount of solvent and is considered a green and efficient sample preparation method.[8][9]
Q3: How can I compensate for matrix effects that cannot be eliminated through sample preparation?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[3] A SIL-IS has nearly identical physicochemical properties to the analyte and will experience the same degree of ion suppression or enhancement.[3] This allows for accurate quantification based on the analyte-to-IS ratio.[3] For example, metothis compound-d3 and isotothis compound-d7 (B10818971) have been successfully used as internal standards.[4][7] When a SIL-IS is not available, using matrix-matched calibrators and quality controls can also help to compensate for consistent matrix effects.[3]
Q4: I am observing significant ion suppression in my analysis. What are the initial troubleshooting steps?
A4: If you are experiencing ion suppression, consider the following troubleshooting steps:
-
Optimize Sample Preparation: Ensure your chosen sample preparation method is robust enough to remove a significant portion of the matrix components. You may need to switch to a more rigorous technique, such as SPE instead of protein precipitation.[3]
-
Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering matrix components. However, this is only feasible if the this compound concentration is high enough to remain detectable after dilution.[3]
-
Optimize Chromatographic Conditions: Adjusting the chromatographic method to better separate the nitazenes from co-eluting matrix components can significantly reduce ion suppression.[10] This could involve changing the column, mobile phase composition, or gradient profile.[8][11]
-
Check for System Contamination: Endogenous materials can accumulate in the LC-MS/MS system, leading to increased backpressure and ion suppression.[1] Regular system cleaning and maintenance are crucial.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Matrix overload on the analytical column. | Dilute the sample or improve the sample cleanup procedure (e.g., use SPE).[3] Optimize the mobile phase to improve peak symmetry. |
| Inconsistent/Irreproducible Results for QC Samples | Sample-to-sample variability in matrix effects. | Implement a more robust sample preparation method like SPE or LLE.[3] Crucially, employ a stable isotope-labeled internal standard (SIL-IS) to correct for this variability.[3] Prepare calibration standards and QC samples in the same biological matrix as the unknown samples.[3] |
| Low Analyte Recovery | Inefficient extraction during sample preparation. | Optimize the pH and solvent composition for LLE or the sorbent and elution solvent for SPE.[4] Ensure complete protein precipitation if using that method. |
| Signal Drifting Downward During a Run | Buildup of matrix components in the ion source or on the column. | Implement a divert valve to direct the early, unretained, and highly polar matrix components to waste. Clean the ion source. |
| High Background Noise | Insufficient removal of matrix components. | Enhance the sample cleanup procedure.[3] Check the purity of solvents and reagents. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a validated method for the quantification of nine this compound analogs in human whole blood.[4]
-
Aliquot 0.5 mL of whole blood into a centrifuge tube.
-
Spike with the appropriate internal standard solution (e.g., isotothis compound-d7 at a final concentration of 10 ng/mL).[4]
-
Add 1 mL of borax (B76245) buffer (10 mM, pH 10.4).[4]
-
Add 3 mL of extraction solvent (70:30 n-butyl chloride:ethyl acetate).[4]
-
Rotate the samples for 15 minutes.
-
Centrifuge for 10 minutes at 4,600 rpm.[4]
-
Transfer the organic layer to a new tube.
-
Dry the extract under a stream of nitrogen at 35°C.[4]
-
Reconstitute the residue in 200 µL of the initial mobile phase.[4]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Dried Blood Spot (DBS) Extraction Protocol
This protocol is based on a method for quantifying nine this compound analogs and brorphine (B13428778) in DBS.[12][13]
-
Deposit 10 µL of spiked whole blood onto a DBS card and allow it to dry.[12][13]
-
Punch out the spot.
-
Add 500 µL of methanol:acetonitrile (3:1 v/v) containing the internal standard (e.g., fentanyl-D5).[12][13]
-
Stir, sonicate, and then centrifuge the vial.[13]
-
Transfer the supernatant and dry it under a stream of nitrogen.[13]
-
Reconstitute the extract in 30 µL of methanol.[13]
-
Inject 1 µL into the UHPLC-MS/MS system.[13]
Quantitative Data Summary
Table 1: Method Performance for this compound Quantification in Blood.
| Analyte | Sample Type | Extraction Method | LLOQ (ng/mL) | Recovery (%) | Matrix Effect (%) | Reference |
| Isotothis compound | Whole Blood | LLE | 0.5 | >85 | >100 (Enhancement) | [4] |
| Metothis compound | Whole Blood | LLE | 0.5 | >85 | >100 (Enhancement) | [4] |
| Protothis compound | Whole Blood | LLE | 0.5 | >85 | >100 (Enhancement) | [4] |
| Isotothis compound | DBS | Solvent Extraction | 0.3 | 15-20 | 85-115 | [12][13] |
| Fluthis compound | DBS | Solvent Extraction | 0.5 | 15-20 | 85-115 | [12] |
| Etazene | DBS | Solvent Extraction | 0.5 | 84-117 | 80-112 | [14] |
| Isotothis compound | Plasma, Blood, Urine, Liver, Brain | Protein Precipitation | 0.1 | N/A | N/A | [7] |
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole this compound Analogs by Liquid Chromatography–Tandem Quadrupole Mass Spectrometry (LC–QQQ-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput quantification of emerging “this compound” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. youtube.com [youtube.com]
- 11. Evaluation of Short-Term Stability of Different Nitazenes Psychoactive Opioids in Dried Blood Spots by Liquid Chromatography-High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method development for the quantification of nine this compound analogs and brorphine in Dried Blood Spots utilizing liquid chromatography – tandem mass spectrometry [iris.unito.it]
- 13. iris.unito.it [iris.unito.it]
- 14. mdpi.com [mdpi.com]
addressing solubility issues of nitazenes in aqueous solutions for in vitro assays.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of nitazene solubility in aqueous solutions for in vitro assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are this compound compounds often difficult to dissolve in aqueous solutions like Phosphate-Buffered Saline (PBS)?
A1: Nitazenes are a class of synthetic opioids that, like many small organic molecules developed in drug discovery, are often poorly water-soluble.[1][2] Their chemical structure, characterized by a benzimidazole (B57391) core, contributes to properties like lipophilicity ("grease-ball" molecules) and high crystal lattice energy ("brick-dust" molecules), which limit their ability to dissolve in water-based buffers.[1] The solubility of any compound is determined by its physicochemical properties, including its structure, lipophilicity, and ionizability, as well as the conditions of the solution such as pH and the presence of co-solvents.[3]
Q2: I'm starting a new experiment. What is the recommended first step for dissolving a this compound analog?
A2: The most common and recommended initial approach is to first dissolve the this compound compound in a small volume of a water-miscible organic solvent to create a concentrated stock solution.[4] Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a broad range of compounds and its miscibility with aqueous solutions.[4][5] This stock solution can then be serially diluted into your aqueous assay buffer (e.g., PBS, cell culture media) to the final desired concentration.[6]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: To avoid cellular toxicity, the final concentration of DMSO in your in vitro assay should be kept as low as possible, typically below 0.5%.[4] Some experimental systems may tolerate up to 1-2%, but this should be validated.[4][7] It is crucial to run a vehicle control (assay buffer with the same final concentration of DMSO) to ensure that the solvent itself is not affecting the experimental results.[4]
Q4: What is the difference between "kinetic" and "thermodynamic" solubility, and which is more relevant for my assays?
A4:
-
Thermodynamic (or Equilibrium) Solubility is the maximum concentration of a compound that can remain in solution under equilibrium conditions. It is measured by incubating an excess amount of the solid compound with the solvent for an extended period (e.g., several days) until the solution is saturated.[3][8]
-
Kinetic Solubility is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which it begins to precipitate.[3][8] This measurement is faster and more common in high-throughput screening.[8]
For most routine in vitro assays with shorter incubation times, kinetic solubility is the more relevant measure as it reflects the conditions under which the compound is introduced to the assay system.[3]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound solutions for in vitro assays.
Q: My compound precipitates immediately after I dilute the DMSO stock into my aqueous buffer. What should I do?
A: Precipitation upon dilution is a frequent challenge with hydrophobic compounds.[4] This indicates that the aqueous solubility of the compound has been exceeded. Below is a workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for compound precipitation.
Q: I have optimized my dilution protocol, but the compound still won't stay in solution at my target concentration. What other strategies can I try?
A: If optimizing the dilution protocol is insufficient, you may need to employ more advanced formulation strategies. These include adjusting the pH of your buffer, using co-solvents, or employing solubilizing excipients like cyclodextrins.[4][9] It's critical to validate that any new component added to your buffer does not interfere with the assay.
Section 3: Advanced Solubilization Strategies
When standard dissolution in DMSO is not sufficient, several other techniques can be employed. The choice of strategy depends on the physicochemical properties of the specific this compound analog.[1][9]
Caption: Overview of strategies to enhance compound solubility.
Solubility Data for Select this compound Analogs
The following table summarizes available solubility data for a this compound metabolite. This data is often provided for stock solutions in organic solvents or solvent/buffer mixtures, not for final aqueous solutions. Researchers should perform their own solubility tests in their specific assay buffers.
| Compound | Solvent System | Solubility | Reference |
| 4'-hydroxy this compound | DMF | 25 mg/mL | [10] |
| 4'-hydroxy this compound | DMSO | 20 mg/mL | [10] |
| 4'-hydroxy this compound | Ethanol | 10 mg/mL | [10] |
| 4'-hydroxy this compound | DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [10] |
Key Strategies Explained:
-
pH Adjustment : The solubility of nitazenes with ionizable groups can be highly pH-dependent.[4] Since they are basic compounds, their solubility can often be increased by lowering the pH of the buffer (making it more acidic).[4] Ensure the final pH is compatible with your cells or proteins.
-
Use of Excipients :
-
Cyclodextrins : These are molecules that can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and increasing their apparent solubility.[11]
-
Surfactants : For non-cell-based assays, detergents like Tween-20 or Triton X-100 can be added to the buffer at low concentrations (e.g., 0.01-0.05%) to help solubilize compounds.[7]
-
-
Particle Size Reduction : Techniques like micronization or creating nanosuspensions increase the surface-area-to-volume ratio of the drug particles, which can lead to faster and improved dissolution.[1][12]
-
Amorphous Solid Dispersions : Converting a crystalline compound into an amorphous form, often by dispersing it within a polymer matrix, can enhance solubility by overcoming the high lattice energy of the crystal structure.[12]
Section 4: Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing : Accurately weigh the desired amount of the this compound analog powder in a suitable vial.
-
Solvent Addition : Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-30 mM).
-
Dissolution : Vortex or sonicate the mixture until the compound is completely dissolved. A brief, gentle warming in a water bath may aid dissolution, but be cautious of compound stability.
-
Storage : Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Final Assay Solution from DMSO Stock
This protocol is designed to minimize precipitation when diluting the stock solution into an aqueous buffer.
-
Buffer Preparation : Prepare the final volume of aqueous buffer (e.g., PBS or cell culture medium) in a sterile tube.
-
Intermediate Dilution (Optional but Recommended) : Perform one or more intermediate dilution steps. For example, dilute the 10 mM DMSO stock 1:10 in DMSO to get a 1 mM stock. Then, dilute this 1:10 in your aqueous buffer.
-
Final Dilution : While vortexing the aqueous buffer at a moderate speed, add the required volume of the DMSO stock solution drop-wise or slowly to the side of the tube. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.[4]
-
Final Check : Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the solubility limit has been exceeded.
Section 5: Relevant Biological Pathway
Nitazenes exert their potent opioid effects primarily by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[13][14] Understanding this pathway is crucial for designing and interpreting results from in vitro functional assays (e.g., [³⁵S]GTPγS binding assays, β-arrestin recruitment assays).[13][15]
Caption: Simplified µ-opioid receptor signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. mdpi.com [mdpi.com]
- 12. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 13. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 15. Pharmacology and Toxicology of N-Pyrrolidino Etothis compound- A New this compound Synthetic Opioid Increasingly Observed in Forensic Cases [cfsre.org]
Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis of Nitazenes
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing ion suppression in the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of nitazenes.
Troubleshooting Guide
This guide addresses common issues related to ion suppression encountered during the LC-MS/MS analysis of nitazenes.
| Problem | Possible Cause(s) | Suggested Solutions |
| Low analyte signal or poor sensitivity in matrix samples compared to neat standards. | Matrix Effects: Co-eluting endogenous compounds (e.g., phospholipids (B1166683), salts) from the biological matrix (blood, urine) are interfering with the ionization of the target nitazene analogs.[1][2] | 1. Optimize Sample Preparation: The most effective strategy is to remove interfering components before analysis.[3] - Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples. A well-chosen SPE sorbent can retain nitazenes while allowing matrix components to be washed away.[4][5] - Liquid-Liquid Extraction (LLE): A robust technique to separate nitazenes from the sample matrix based on their solubility.[6][7] - Protein Precipitation (PPT): A simpler but generally less clean method. It may be sufficient for some applications but can leave behind significant matrix components.[8][9]2. Improve Chromatographic Separation: Increase the separation between this compound peaks and the regions of significant ion suppression.[1] - Column Selection: Consider columns with different selectivities, such as a biphenyl (B1667301) phase, which has been shown to provide good separation for this compound isomers like isotothis compound and protothis compound.[10] - Gradient Optimization: Adjust the mobile phase gradient to shift the elution of nitazenes away from the "suppression zones," which are often at the beginning and end of the chromatogram.[1]3. Dilute the Sample: A simple approach to reduce the concentration of interfering matrix components. However, this may also decrease the analyte signal to below the limit of detection.[3] |
| Inconsistent analytical results (poor precision and accuracy). | Variable Ion Suppression: The extent of ion suppression is not consistent across different samples, leading to unreliable quantification.[1] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and is affected by ion suppression in the same way, allowing for accurate correction during data processing.[7]2. Matrix-Matched Calibrants: Prepare calibration standards in the same blank biological matrix as the samples to compensate for consistent matrix effects.[10] |
| Peak shape issues (tailing, fronting, or splitting) for this compound analytes. | Matrix Overload or Contamination: High concentrations of matrix components can overload the analytical column or contaminate the ion source.[11] | 1. Enhance Sample Cleanup: Employ a more rigorous sample preparation method (e.g., switch from PPT to SPE).2. Column Maintenance: Use a guard column to protect the analytical column and implement regular column washing procedures.[11]3. Ion Source Cleaning: Regularly clean the ion source components as per the manufacturer's recommendations to remove accumulated residues.[11] |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from a sample (e.g., salts, phospholipids from blood or urine) reduce the ionization efficiency of the target analytes (nitazenes) in the mass spectrometer's ion source.[1][12] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1] Given the high potency and often low concentrations of nitazenes in biological samples, mitigating ion suppression is crucial for reliable detection and quantification.[13]
Q2: Which sample preparation technique is best for minimizing ion suppression for nitazenes?
A2: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Solid-Phase Extraction (SPE) is often considered the most effective method for removing a wide range of interfering compounds, providing the cleanest extracts and minimizing ion suppression.[4][5]
-
Liquid-Liquid Extraction (LLE) is also a very effective and widely used technique for this compound analysis.[6][7]
-
Liquid-Phase Microextraction (LPME) is a newer technique that offers high extraction yields with minimal solvent use.[10][14]
-
Protein Precipitation (PPT) is the simplest and fastest method but typically results in the least clean extract and may not be suitable for ultra-trace analysis due to more significant matrix effects.[8][9]
Q3: How can I optimize my chromatographic method to reduce ion suppression?
A3: Chromatographic optimization is key to separating your this compound analytes from interfering matrix components.
-
Column Choice: A C18 column is commonly used, but for better separation of isomers like isotothis compound and protothis compound, a biphenyl column can offer superior selectivity.[6][10]
-
Mobile Phase: A common mobile phase composition is a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol (B129727) or acetonitrile.[6][13] Adjusting the gradient slope and duration can help move the analyte peaks out of regions with high concentrations of co-eluting matrix components.[1]
-
Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix effects.
Q4: Can changing the mass spectrometer's ionization source help with ion suppression?
A4: Yes, to some extent. Electrospray ionization (ESI) is commonly used for this compound analysis but is susceptible to ion suppression.[6][10] Atmospheric pressure chemical ionization (APCI) can be less prone to ion suppression for certain analytes, but ESI is generally more suitable for the polar nature of many this compound compounds. Optimizing ESI source parameters such as capillary voltage, gas flows, and temperature can also help to mitigate suppression.[10]
Q5: How do I know if my method is suffering from ion suppression?
A5: A common method to assess ion suppression is the post-extraction addition technique.[1] This involves comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. A lower peak area in the matrix sample indicates ion suppression, while a higher peak area indicates ion enhancement.[7][15]
Data Presentation
Table 1: Comparison of Matrix Effects for Nitazenes in Whole Blood and Urine using Solid-Phase Extraction (SPE)
| Analyte | Matrix Effects (%) in Blood[4][5] | Matrix Effects (%) in Urine[4][5] |
| Butothis compound | Within ± 25% | Within ± 25% |
| Clothis compound | Within ± 25% | Within ± 25% |
| Etothis compound | Within ± 25% | Within ± 25% |
| Etonitazepyne | Within ± 25% | Within ± 25% |
| Fluthis compound | Within ± 25% | Within ± 25% |
| Isotothis compound | Within ± 25% | Within ± 25% |
| Metodesthis compound | Within ± 25% | Within ± 25% |
| Metothis compound | Within ± 25% | Within ± 25% |
| Protothis compound | Within ± 25% | Within ± 25% |
| A negative matrix effect indicates ion suppression, while a positive value indicates ion enhancement. |
Table 2: Matrix Effects and Recovery for Nitazenes in Dried Blood Spots (DBS)
| Analyte | Matrix Effect (%)[16] | Ion Suppression (%)[16] | Recovery (%)[16] |
| Brorphine | 85 - 115% | -15 to 15% | 15 - 20% |
| 9 this compound Analogs | 85 - 115% | -15 to 15% | 15 - 20% |
| Data is a summary for the group of analytes. |
Experimental Protocols
1. Liquid-Liquid Extraction (LLE) for Nitazenes in Whole Blood
This protocol is adapted from a validated method for the analysis of nine this compound analogs.[6][7]
-
Sample Preparation: Aliquot 0.5 mL of whole blood into a tube.
-
Internal Standard Addition: Add 50 µL of the internal standard solution (e.g., isotothis compound-d7) to each sample for a final concentration of 10 ng/mL.[6]
-
Alkalinization: Add 1 mL of 10 mM borax (B76245) buffer (pH 10.4).[6]
-
Extraction: Add 3 mL of extraction solvent (e.g., 70:30 n-butyl chloride/ethyl acetate), cap, and rotate for 15 minutes.[6]
-
Centrifugation: Centrifuge for 10 minutes at approximately 4600 rpm.[6]
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 35°C.[6]
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase conditions.[6]
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE) for Nitazenes in Whole Blood or Urine
This protocol is based on a method using a Clean Screen® DAU column.[4][5]
-
Sample Pretreatment: To 0.5 mL of sample (blood or urine), add the internal standard, 200 µL of acetonitrile, and 1.3 mL of 100 mM phosphate (B84403) buffer (pH 7). Vortex and centrifuge for 10 minutes at 3000 rpm.[4]
-
Column Conditioning: Condition the SPE column with 3 mL of methanol, followed by 3 mL of 100 mM phosphate buffer (pH 7).[4]
-
Sample Loading: Load the supernatant from the pretreatment step onto the SPE column at a flow rate of 1-2 mL/minute.[4]
-
Washing: Wash the column with 3 mL of deionized water, followed by 3 mL of 50:50 methanol/water.[4]
-
Drying: Dry the column under full vacuum or pressure for at least 10 minutes.[4]
-
Elution: Elute the analytes with 3 mL of freshly prepared 98:2 methanol/ammonium hydroxide.[4]
-
Evaporation: Add 250 µL of 10% HCl in methanol to the eluate and evaporate at 35°C under a gentle stream of nitrogen.[5]
-
Reconstitution: Reconstitute the residue in 1 mL of 50:50 methanol/water for analysis.[4]
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Comparison of LLE and SPE sample preparation workflows.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. unitedchem.com [unitedchem.com]
- 5. unitedchem.com [unitedchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole this compound Analogs by Liquid Chromatography–Tandem Quadrupole Mass Spectrometry (LC–QQQ-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. High-throughput quantification of emerging “this compound” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zefsci.com [zefsci.com]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. researchgate.net [researchgate.net]
- 15. sciex.com [sciex.com]
- 16. sciex.com [sciex.com]
stability of nitazene analogues in different solvent and storage conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of nitazene analogues in various solvents and under different storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound analogue stock solutions?
A: While comprehensive long-term stability data in organic solvents is limited in published literature, current practices suggest that this compound analogues are typically dissolved in methanol (B129727) or a mixture of methanol and acetonitrile (B52724) for the preparation of stock and working solutions.[1][2][3][4] For short-term storage, these solutions are generally considered stable. It is recommended to store stock solutions at low temperatures (e.g., -20°C) and protected from light to minimize potential degradation. Acidified organic solvents may enhance solubility and stability.[5]
Q2: How stable are this compound analogues in biological matrices like blood?
A: The stability of this compound analogues in blood is highly dependent on the specific analogue, its concentration, and the storage temperature. Generally, refrigeration (4°C) or freezing (-20°C) is recommended to preserve the integrity of the analytes, especially at low concentrations.[6] Some studies on dried blood spots (DBS) have shown that for higher concentrations, room temperature storage might be acceptable for up to 28 days.[3] However, at low concentrations (e.g., 1 ng/mL), significant degradation can occur within 30 days, even at 4°C for some analogues.[1][7][8]
Q3: Does the concentration of the this compound analogue affect its stability?
A: Yes, concentration has a significant impact on stability, particularly in biological matrices. Higher concentrations (e.g., 5 ng/mL) of nitazenes have demonstrated greater stability compared to lower concentrations (e.g., 1 ng/mL).[1][8][9] At 1 ng/mL in dried blood spots, several nitazenes were found to be undetectable after 30 days at room temperature.[1][8]
Q4: What is the effect of pH on the stability of this compound analogues?
A: There is currently no direct research on the effect of pH on the stability of this compound opioids. However, studies on nitazoxanide (B1678950), a compound with a nitroaromatic group that may have some relevance, showed greater stability in acidic conditions (pH 1.0-4.0) and increased degradation in neutral to alkaline solutions.[9][10][11] It is therefore plausible that maintaining a slightly acidic pH could improve the stability of this compound analogues in aqueous solutions.
Q5: Are there any known degradation pathways for this compound analogues?
A: In biological systems, nitazenes undergo rapid metabolism, primarily through phase I biotransformation via cytochrome P450 (CYP) enzymes.[4] Common metabolic pathways include N-desethylation and hydroxylation.[3] The degradation pathways in non-biological matrices and various solvents have not been extensively studied.
Troubleshooting Guide
Issue: I am observing a significant loss of my this compound analogue in my experimental samples.
This troubleshooting guide will help you identify potential causes for the loss of your compound.
Caption: Troubleshooting workflow for identifying potential causes of this compound analogue degradation.
Data on Stability in Biological Matrices
The following tables summarize the stability data for various this compound analogues in dried blood spots (DBS) and whole blood.
Table 1: Stability of this compound Analogues in Dried Blood Spots (DBS)
| This compound Analogue | Concentration | Storage Temperature | Duration | Remaining Concentration (%) | Reference |
| Etazene | 1 ng/mL | Room Temperature | 30 days | Not Detectable | [1][8] |
| 1 ng/mL | 4°C | 30 days | Not Detectable | [1][8] | |
| 5 ng/mL | Room Temperature | 30 days | > 44% | [1][8] | |
| 5 ng/mL | 4°C | 30 days | > 41% | [1][8] | |
| Fluthis compound | 1 ng/mL | Room Temperature | 30 days | Not Detectable | [1][8] |
| 1 ng/mL | 4°C | 30 days | ~66% | [1][8] | |
| 5 ng/mL | Room Temperature | 30 days | > 44% | [1][8] | |
| 5 ng/mL | 4°C | 30 days | > 41% | [1][8] | |
| Isotothis compound | 1 ng/mL | Room Temperature | 30 days | Not Detectable | [1][8] |
| 1 ng/mL | 4°C | 30 days | Not Detectable | [1][8] | |
| 5 ng/mL | Room Temperature | 30 days | > 44% | [1][8] | |
| 5 ng/mL | 4°C | 30 days | > 41% | [1][8] | |
| 10 ng/mL | Room Temperature | 14 days | Unstable | [6] | |
| 10 ng/mL | 4°C | 60 days | Stable | [6] | |
| Protothis compound | 1 ng/mL | Room Temperature | 30 days | Not Detectable | [1][8] |
| 1 ng/mL | 4°C | 30 days | ~69% | [1][8] | |
| 5 ng/mL | Room Temperature | 30 days | > 44% | [1][8] | |
| 5 ng/mL | 4°C | 30 days | > 41% | [1][8] | |
| 10 ng/mL | Room Temperature | 14 days | Unstable | [6] | |
| 10 ng/mL | 4°C | 60 days | Stable | [6] |
Table 2: General Stability of Novel Synthetic Opioids (Including Nitazenes) in Whole Blood
| Storage Temperature | Duration | General Stability | Recommendation | Reference |
| Room Temperature | > 2 weeks | Variable, some analytes show significant loss | Not recommended for long-term storage | [6] |
| Refrigerated (4°C) | 36 weeks | Generally stable (66-118% recovery) | Recommended for short to medium-term storage | [6] |
| Frozen (-20°C) | 36 weeks | Generally stable (66-118% recovery) | Recommended for long-term storage | [6] |
Experimental Protocol: Short-Term Stability Assessment
This protocol outlines a general procedure for assessing the short-term stability of a this compound analogue in a specific solvent.
Caption: A generalized workflow for conducting a stability study of a this compound analogue.
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the this compound analogue at a high concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
From the stock solution, prepare working solutions at the desired experimental concentration (e.g., 1 µg/mL) in the solvent(s) to be tested (e.g., methanol, acetonitrile, DMSO, buffered aqueous solutions).
-
-
Time Point 0 Analysis:
-
Immediately after preparation, analyze an aliquot of each working solution using a validated analytical method, such as LC-MS/MS, to determine the initial concentration. This serves as the baseline.
-
-
Storage:
-
Aliquot the working solutions into appropriate vials and store them under the desired conditions (e.g., room temperature with light exposure, room temperature protected from light, 4°C, -20°C).
-
-
Analysis at Subsequent Time Points:
-
At predetermined intervals (e.g., 24 hours, 7 days, 14 days, 30 days), retrieve aliquots from each storage condition.
-
Allow the samples to reach ambient temperature before analysis.
-
Analyze the samples using the same analytical method as for the Time Point 0 analysis.
-
-
Data Analysis:
-
Calculate the concentration of the this compound analogue at each time point.
-
Compare the concentrations to the initial (Time Point 0) concentration to determine the percentage of the compound remaining.
-
The compound is often considered stable if the remaining concentration is within a certain percentage (e.g., ±15%) of the initial concentration.
-
Signaling Pathway
This compound analogues are potent agonists of the μ-opioid receptor (MOR). Their mechanism of action involves the activation of G protein-dependent and β-arrestin pathways.
Caption: Simplified signaling pathway of this compound analogues at the μ-opioid receptor.
References
- 1. preprints.org [preprints.org]
- 2. preprints.org [preprints.org]
- 3. Method development for the quantification of nine this compound analogs and brorphine in Dried Blood Spots utilizing liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Short-Term Stability of Different Nitazenes Psychoactive Opioids in Dried Blood Spots by Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. pH effect on stability and kinetics degradation of nitazoxanide in solution | Drug Analytical Research [seer.ufrgs.br]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Nitazene Potency Versus Fentanyl and Morphine
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel synthetic opioids, particularly from the nitazene class, presents a significant challenge to public health and a pressing area of study for researchers in pharmacology and drug development. This guide provides an objective comparative analysis of the potency of nitazenes relative to the well-characterized opioids, fentanyl and morphine. The information herein is supported by experimental data from in vitro and in vivo studies to offer a clear perspective on the pharmacological profile of these compounds.
Quantitative Potency Comparison
The potency of an opioid is a measure of the amount of a drug required to produce a specific effect. It is often assessed through in vitro measures of receptor binding affinity (Ki) and functional activity (EC50), as well as in vivo measures of analgesic effect (ED50). A lower value in these metrics indicates a higher potency. The following table summarizes the available quantitative data for a selection of this compound analogues compared to fentanyl and morphine at the mu-opioid receptor (MOR), the primary target for opioid analgesics.
| Compound | In Vitro Receptor Binding Affinity (Ki, nM) at MOR | In Vitro Functional Potency (EC50, nM) in GTPγS Assay at MOR | In Vivo Analgesic Potency (ED50, mg/kg) | Potency Relative to Morphine (approx.) | Potency Relative to Fentanyl (approx.) |
| Morphine | 1.3 - 20.94 | 22.7 - 290 | 2.35 (i.v.) | 1x | 0.01x - 0.02x |
| Fentanyl | 1.255 | 22.7 | 0.00578 (i.v.) | 50x - 100x | 1x |
| Isotothis compound | 0.06 | 0.8 - 1.14 | 0.00156 (i.v.) | ~500x - 1000x | ~10x - 20x |
| Metothis compound | 0.22 - 0.23 | 7.27 | Not Widely Reported | Varies | Varies, reported as more potent |
| Etothis compound | 0.206 | 0.03 (cAMP assay) | 0.003 - 0.012 (mice) | ~1000x | Varies, reported as more potent |
| Protothis compound | Not Widely Reported | 0.07 - 0.35 | Not Widely Reported | Varies | Varies, reported as more potent |
| N-Desethyl Isotothis compound | Not Widely Reported | 0.053 | Not Widely Reported | Varies | ~20x more potent (in vitro) |
Note: The potency values can vary between different studies and experimental conditions. The data presented here are compiled from multiple sources for comparative purposes.[1][2][3][4][5][6][7]
Experimental Protocols
The data presented in this guide are derived from established experimental protocols designed to assess the pharmacological properties of opioid compounds. Below are summaries of the key methodologies.
In Vitro Opioid Receptor Binding Assay (Ki Determination)
This assay determines the affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound at the µ-opioid receptor.
-
Materials:
-
Cell membranes expressing the human µ-opioid receptor.
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-DAMGO).
-
The unlabeled test compound (e.g., a this compound analogue, fentanyl, or morphine).
-
Assay buffer and a non-specific binding control (e.g., naloxone).
-
Filtration apparatus and a scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is rapidly filtered to separate bound from unbound radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[8][9]
In Vitro Functional Assay - [³⁵S]GTPγS Binding (EC50 and Emax Determination)
This assay measures the functional activation of the G-protein coupled µ-opioid receptor by an agonist.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in activating G-proteins via the µ-opioid receptor.
-
Materials:
-
Cell membranes expressing the µ-opioid receptor.
-
[³⁵S]GTPγS, a non-hydrolyzable GTP analogue.
-
GDP (Guanosine diphosphate).
-
The test compound.
-
Assay buffer and filtration apparatus.
-
-
Procedure:
-
Membranes are incubated with the test compound at various concentrations in the presence of GDP.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Upon receptor activation by the agonist, the G-protein exchanges GDP for [³⁵S]GTPγS.
-
The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified.
-
-
Data Analysis: A dose-response curve is generated by plotting the amount of bound [³⁵S]GTPγS against the concentration of the test compound. The EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) are determined from this curve.[10][11][12][13]
In Vivo Analgesic Assay - Hot Plate and Tail Flick Tests (ED50 Determination)
These assays are used to assess the analgesic (pain-relieving) effects of a compound in animal models.
-
Objective: To determine the dose of a compound that is effective in producing analgesia in 50% of the test subjects (ED50).
-
Apparatus:
-
Hot Plate: A temperature-controlled metal plate.
-
Tail Flick: A device that applies a focused beam of heat to the animal's tail.
-
-
Procedure:
-
Hot Plate Test: An animal (typically a mouse or rat) is placed on the hot plate, and the latency to a pain response (e.g., licking a paw or jumping) is measured.[14][15][16][17]
-
Tail Flick Test: The animal's tail is exposed to the heat source, and the time taken to flick the tail away from the heat is recorded.[18][19][20][21]
-
Animals are tested before and after administration of the test compound at various doses.
-
-
Data Analysis: The increase in latency to the pain response is a measure of analgesia. A dose-response curve is constructed, and the ED50 is calculated.
Visualizations
µ-Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated upon agonist binding to the µ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).
Caption: µ-Opioid receptor signaling cascade.
Experimental Workflow for Opioid Potency Assessment
This diagram outlines the typical progression of experiments to characterize the potency of a novel opioid compound.
Caption: Experimental workflow for opioid potency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro functional profiling of fentanyl and this compound analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The in vitro functional profiles of fentanyl and this compound analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oas.org [oas.org]
- 7. Alkoxy chain length governs the potency of 2-benzylbenzimidazole this compound' opioids associated with human overdose [biblio.ugent.be]
- 8. benchchem.com [benchchem.com]
- 9. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Tail flick test - Wikipedia [en.wikipedia.org]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. maze.conductscience.com [maze.conductscience.com]
Fentanyl Immunoassay Strips Fall Short in Detecting Dangerous Nitazene Analogues
A comparative analysis of immunoassay performance reveals a critical gap in the rapid detection of novel synthetic opioids, with significant implications for harm reduction and forensic toxicology.
Researchers, scientists, and drug development professionals are advised that commercially available fentanyl immunoassay strips, a common tool for rapid drug screening, do not reliably detect the increasingly prevalent and potent nitazene analogue class of synthetic opioids. This guide provides a comprehensive comparison of the cross-reactivity of this compound analogues with fentanyl immunoassays, alongside alternative detection methods, supported by available experimental data.
The structural differences between fentanyl and this compound compounds are significant enough that the antibodies used in fentanyl-specific immunoassays do not recognize this compound analogues, leading to a high risk of false-negative results.[1] This lack of cross-reactivity means that a negative result from a fentanyl test strip cannot be considered an indication of the absence of potent and potentially lethal synthetic opioids.
Performance of Fentanyl Immunoassay Strips with this compound Analogues
Data on the cross-reactivity of this compound analogues with fentanyl immunoassay strips is limited, primarily because these strips are not designed to detect this class of compounds. However, existing literature and expert sources consistently state that fentanyl test strips are not a reliable method for detecting nitazenes.
| Product | Target Analyte | This compound Analogue Cross-Reactivity | Key Findings |
| Fentanyl Immunoassay Strips (Various Brands) | Fentanyl and some of its analogues | Not Detected | Nitazenes have a distinct chemical structure from fentanyl, preventing recognition by the antibodies used in fentanyl-specific immunoassays.[1] |
Alternative Detection Method: this compound-Specific Immunoassay Strips
In response to the emergence of nitazenes, specific immunoassay strips designed for their detection are now available. These strips show variable cross-reactivity with different this compound analogues.
| Product | Target Analyte | Cross-Reactivity with this compound Analogues (Limit of Detection) | Key Findings |
| BTNX Rapid Response™ this compound Test Strips | Isotothis compound (and other nitazenes) | Detected: Isotothis compound (2000-3000 ng/mL), Protothis compound (4500 ng/mL), N-pyrrolidino Etothis compound (1300 ng/mL), Etothis compound (2000 ng/mL), and 24 of 33 tested analogues at concentrations ≤ 9000 ng/mL.[2][3] Not Detected at concentrations up to 100 µg/mL: Metodesthis compound, Etodesthis compound.[4] | Demonstrates broad reactivity for many, but not all, this compound analogues. Structural features like the absence of a 5-nitro group can hamper detection.[2] |
Advanced Analytical Methods for this compound Detection
For definitive identification and quantification of this compound analogues, more sophisticated laboratory-based techniques are required. These methods offer high sensitivity and specificity.
| Method | Principle | Application in this compound Detection | Key Advantages & Disadvantages |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio. | Considered the gold standard for the detection and quantification of novel psychoactive substances, including a wide range of this compound analogues in various biological and non-biological matrices.[5] | Advantages: High sensitivity and specificity, capable of identifying and quantifying multiple analogues simultaneously. Disadvantages: Requires expensive equipment, skilled personnel, and longer analysis time. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass spectrum. | Effective for the identification of this compound analogues in seized drug samples.[6] | Advantages: Robust and reliable for many compounds. Disadvantages: May require derivatization for less volatile compounds and can be less sensitive than LC-MS/MS for some analytes. |
Experimental Protocols
General Protocol for Immunoassay Cross-Reactivity Testing
This protocol outlines a general procedure for determining the cross-reactivity of an immunoassay test strip with non-target analytes.
Objective: To determine the minimum concentration of a this compound analogue that produces a positive result on a fentanyl (or this compound-specific) immunoassay test strip.
Materials:
-
Immunoassay test strips (e.g., Fentanyl test strips, this compound test strips)
-
Certified reference standards of this compound analogues
-
Drug-free matrix (e.g., deionized water, synthetic urine)
-
Pipettes and other standard laboratory equipment
-
Vortex mixer
Procedure:
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of the this compound analogue in a suitable solvent (e.g., methanol).
-
Preparation of Working Solutions: Create a series of dilutions of the stock solution in the drug-free matrix to achieve a range of concentrations to be tested.
-
Assay Performance:
-
Dip the immunoassay test strip into the working solution for the time specified by the manufacturer.
-
Place the strip on a flat, non-absorbent surface.
-
Read the results at the time specified by the manufacturer (typically within 5-10 minutes).
-
-
Data Analysis:
-
Record the result for each concentration as positive or negative.
-
The limit of detection (LOD) is the lowest concentration at which a positive result is consistently observed.
-
Visualizations
Experimental Workflow for Cross-Reactivity Testing
Caption: Workflow for determining the cross-reactivity of immunoassay test strips.
Logical Comparison of Detection Methods for Nitazenes
Caption: Comparison of outcomes for different this compound detection methodologies.
References
- 1. knowoverdosenc.com [knowoverdosenc.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound test strips: a laboratory evaluation. - Drugs and Alcohol [drugsandalcohol.ie]
- 4. The use of lateral flow immunoassays for the detection of fentanyl in seized drug samples and postmortem urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTNX | Fentanyl Test Strip Product Improvement [btnx.com]
- 6. This compound test strips: a laboratory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro MOR Activation and In Vivo Behavioral Effects of Nitazenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activation of the mu-opioid receptor (MOR) by various nitazene compounds and their corresponding in vivo behavioral effects, primarily focusing on antinociception. The information is intended to assist researchers in understanding the structure-activity relationships of this potent class of synthetic opioids and to provide a basis for further drug development and risk assessment.
In Vitro Mu-Opioid Receptor (MOR) Activation
The in vitro activity of nitazenes at the MOR is typically characterized by their binding affinity (Ki), potency (EC50), and efficacy (Emax) in various assays. Radioligand binding assays, such as those using [3H]DAMGO, determine the affinity of a compound for the receptor. Functional assays, including [35S]GTPγS binding, cAMP inhibition, and β-arrestin2 recruitment assays, measure the ability of the compound to activate the receptor and initiate downstream signaling.
Nitazenes, as a class, are highly potent μ-opioid receptor (MOR) agonists, with many exhibiting higher affinity and potency than fentanyl.[1] Functional assays have demonstrated that all tested nitazenes are full or near-full MOR agonists.[1] For instance, in a [35S]GTPγS binding assay, which measures the interaction of MOR with Gi/o proteins, all tested nitazenes showed efficacy comparable to the standard agonist DAMGO.[1] Furthermore, studies have shown that several nitazenes are more potent than fentanyl in both Gi protein signaling and β-arrestin2 recruitment pathways.[2][3]
The following table summarizes the in vitro MOR activation data for a selection of this compound analogs compared to reference opioids.
| Compound | MOR Binding Affinity (Ki, nM) [3H]DAMGO | MOR Functional Potency (EC50, nM) [35S]GTPγS | MOR Functional Efficacy (%Emax vs DAMGO) [35S]GTPγS | MOR Functional Potency (EC50, nM) cAMP Inhibition | MOR Functional Efficacy (%Emax vs DAMGO) cAMP Inhibition | MOR Functional Potency (EC50, nM) β-arrestin2 Recruitment | MOR Functional Efficacy (%Emax vs DAMGO) β-arrestin2 Recruitment |
| Nitazenes | |||||||
| Isotothis compound | 0.4 - 15.8[1][4][5] | 0.107[4] | >100[4] | 3.72[6] | ~100[3] | ~10[4] | >100[4] |
| Metothis compound | 1.1[1] | 1.74[4] | >100[4] | - | ~100[3] | ~100[4] | >100[4] |
| Etothis compound | 0.206[1] | - | - | 0.03[7] | 103[7] | - | - |
| Protothis compound | 0.5[1] | - | - | - | - | - | - |
| Etodesthis compound | - | - | - | - | ~6 times more potent than morphine[8][9] | - | - |
| N-desethyl isotothis compound | - | 0.252[4] | >100[4] | - | More potent than isotothis compound[10] | ~10[4] | >100[4] |
| Reference Opioids | |||||||
| Fentanyl | 1.255 - 8.21[1][4] | - | - | ~1[3] | ~100[3] | ~100[4] | ~80[4] |
| Morphine | ~10[1] | - | - | ~10[3] | ~100[3] | ~1000[4] | ~60[4] |
| DAMGO | - | - | 100 | - | 100 | - | 100 |
Note: Data is compiled from multiple sources and assay conditions may vary. "-" indicates data not available in the searched sources.
In Vivo Behavioral Effects: Antinociception
The primary in vivo behavioral effect evaluated for nitazenes is antinociception, typically measured using the hot plate and tail-flick tests in rodents. These tests assess the analgesic properties of a compound by measuring the latency of the animal's response to a thermal stimulus. The potency is often expressed as the ED50, the dose required to produce a maximal effect in 50% of the tested population.
In vivo studies have confirmed the high potency of nitazenes, with several compounds demonstrating greater antinociceptive effects than fentanyl and morphine.[6][7] For example, isotothis compound has been shown to be more potent than fentanyl in inducing antinociception in rats.[5][11] The rank order of in vivo potency often correlates with the in vitro functional potency (EC50) rather than the binding affinity (Ki).[12]
The following table summarizes the in vivo antinociceptive effects of selected nitazenes.
| Compound | Animal Model | Test | Antinociceptive Potency (ED50) |
| Nitazenes | |||
| Isotothis compound | Rat | Hot Plate | 4.22 µg/kg (s.c.)[5] |
| Isotothis compound | Mouse | Tail-Flick | 0.00156 mg/kg (i.v.)[6] |
| Etothis compound | Mouse | Hot Plate / Tail-Flick | 3 - 12 µg/kg[7] |
| Reference Opioids | |||
| Fentanyl | Mouse | Tail-Flick | 0.00578 mg/kg (i.v.)[6] |
| Morphine | Mouse | Tail-Flick | 2.35 mg/kg (i.v.)[6] |
Note: Data is compiled from multiple sources and administration routes and experimental conditions may vary.
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor (MOR) Signaling Pathway
Activation of the MOR by an agonist, such as a this compound, initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the Gα subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating G protein-coupled inwardly-rectifying potassium channels. Additionally, MOR activation can lead to the recruitment of β-arrestin 2, which is involved in receptor desensitization and internalization, as well as initiating G protein-independent signaling pathways.
Experimental Workflow: In Vitro MOR Activation Assays
The following diagram illustrates a general workflow for assessing the in vitro activation of MOR by this compound compounds.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay ([³H]DAMGO)
This assay determines the binding affinity (Ki) of a test compound for the MOR.
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human MOR.[2]
-
Radioligand: [³H]DAMGO (a selective mu-opioid receptor agonist).[2]
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]DAMGO and varying concentrations of the this compound compound.[2]
-
Separate bound from unbound radioligand by rapid filtration through glass fiber filters.[13]
-
Measure the radioactivity on the filters using a scintillation counter.[13]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid antagonist (e.g., naloxone).[2]
-
The IC50 (concentration of the this compound that inhibits 50% of specific [³H]DAMGO binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.[13]
-
2. [³⁵S]GTPγS Binding Assay
This functional assay measures G protein activation following MOR stimulation.
-
Reagents: Cell membranes expressing MOR, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and the this compound compound.[14]
-
Procedure:
-
Incubate cell membranes with GDP, the this compound compound at various concentrations, and [³⁵S]GTPγS.[14]
-
The reaction is terminated by rapid filtration.[14]
-
The amount of [³⁵S]GTPγS bound to the Gα subunit is quantified by scintillation counting.[14]
-
Data are analyzed to determine the EC50 (potency) and Emax (efficacy) of the this compound compound.[15]
-
3. cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o protein activation.
-
Cell Line: A cell line expressing MOR (e.g., HEK293).[16]
-
Procedure:
-
Treat cells with the this compound compound at various concentrations.[16]
-
Stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.[16]
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection method (e.g., HTRF).[17][18]
-
The inhibitory effect of the this compound on forskolin-stimulated cAMP production is used to determine its EC50 and Emax.[19]
-
4. β-arrestin 2 Recruitment Assay
This assay quantifies the interaction between the activated MOR and β-arrestin 2.
-
Assay Principle: Often utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter®).[10]
-
Procedure:
-
Use a cell line co-expressing MOR fused to one enzyme fragment and β-arrestin 2 fused to the complementary fragment.[10]
-
Treat the cells with the this compound compound.[10]
-
Agonist-induced recruitment of β-arrestin 2 to the MOR brings the enzyme fragments into proximity, resulting in a functional enzyme and a measurable signal (e.g., chemiluminescence).[10]
-
The signal intensity is used to determine the EC50 and Emax for β-arrestin 2 recruitment.[10]
-
In Vivo Assays
1. Hot Plate Test
This test measures the latency of a nociceptive response to a thermal stimulus.
-
Apparatus: A metal plate maintained at a constant temperature (e.g., 52-55°C).[1]
-
Procedure:
-
Administer the this compound compound or vehicle to the animal (e.g., mouse or rat).[20]
-
At a predetermined time, place the animal on the hot plate.[3]
-
Record the latency to a nociceptive response, such as paw licking, flicking, or jumping.[3]
-
A cut-off time is used to prevent tissue damage.[1]
-
The increase in response latency compared to the vehicle-treated group indicates an antinociceptive effect.[20]
-
2. Tail-Flick Test
This test also measures the latency of a nociceptive response to a thermal stimulus applied to the tail.
-
Apparatus: A device that applies a focused beam of heat to the animal's tail.[21]
-
Procedure:
-
Administer the this compound compound or vehicle.[22]
-
Place the animal's tail in the path of the heat source.[21]
-
Measure the time it takes for the animal to flick its tail away from the heat.[21]
-
A cut-off time is implemented to prevent injury.[6]
-
An increased tail-flick latency indicates analgesia.[22]
-
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘this compound’ opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. The [35S]GTPγS binding assay: approaches and applications in pharmacology | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The in vitro functional profiles of fentanyl and this compound analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. Tail flick test - Wikipedia [en.wikipedia.org]
- 22. meliordiscovery.com [meliordiscovery.com]
Comparative Analysis of Nitazene Binding at the Mu-Opioid Receptor: A Computational and In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative computational and in vitro analysis of the binding characteristics of nitazenes, a potent class of synthetic opioids, at the mu-opioid receptor (MOR). By summarizing key experimental findings and computational predictions, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) that govern the high potency of these compounds, offering valuable insights for future drug design and toxicological studies.
I. In Vitro Pharmacological Profile of Nitazenes at the Mu-Opioid Receptor
Recent in vitro studies have characterized the binding affinity and functional potency of a wide range of nitazene analogues at the human mu-opioid receptor (MOR). The following tables summarize key findings from comprehensive pharmacological assessments, providing a comparative overview of their activity relative to fentanyl and other standard opioids.
Table 1: Mu-Opioid Receptor Binding Affinities (Ki) of Selected Nitazenes
| Compound | Ki (nM) at MOR[1] |
| Fentanyl | 1.255 |
| Morphine | 1.54 |
| DAMGO | 1.11 |
| Etothis compound | 0.206 |
| Metothis compound | 0.531 |
| Isotothis compound | 0.383 |
| Protothis compound | 0.315 |
| Etodesthis compound | 1.63 |
| Metodesthis compound | 19.3 |
| Fluthis compound | 3.55 |
| N-Pyrrolidino Etothis compound | 0.221 |
| N-Pyrrolidino Isothis compound | 0.298 |
| N-Desethyl Isotothis compound | 0.233 |
Data sourced from Glatfelter et al. (2024).[1]
Table 2: Mu-Opioid Receptor Functional Potencies (EC50) of Selected Nitazenes
| Compound | EC50 (nM) at MOR ([35S]GTPγS)[1] | EC50 (nM) at MOR (cAMP Inhibition)[2] | Emax (%) (cAMP Inhibition)[2] |
| Fentanyl | 22.7 | 0.17 | 108 |
| Morphine | 25.5 | 13 | 91 |
| DAMGO | 1.57 | 1.8 | 100 |
| Etothis compound | 0.141 | - | - |
| Metothis compound | 0.816 | 0.08 | 114 |
| Isotothis compound | 0.106 | 0.04 | 112 |
| Protothis compound | 0.127 | - | - |
| Etodesthis compound | 2.12 | - | - |
| Metodesthis compound | 294 | - | - |
| N-Pyrrolidino Etothis compound | 0.113 | 0.02 | 116 |
| N-Pyrrolidino Isothis compound | 0.211 | - | - |
| N-Desethyl Isotothis compound | 0.053 | - | - |
Data for [35S]GTPγS assay sourced from Glatfelter et al. (2024)[1]. Data for cAMP inhibition assay sourced from an in vitro functional profiling study.[2]
II. Computational Analysis of this compound Binding Poses
The absence of an experimental co-crystal structure of a this compound bound to the MOR has necessitated the use of computational methods to predict their binding poses and understand the molecular determinants of their high affinity and potency.
Predicted Binding Modes
Computational studies employing consensus docking, metadynamics, and conventional molecular dynamics (cMD) simulations have identified three putative binding modes for nitazenes within the MOR binding pocket.[3][4] These modes are defined by the orientation of the benzimidazole (B57391) moiety into one of three subpockets (SP):
-
Subpocket 1 (SP1): Located between transmembrane helices (TM) 2 and 3.[3][4]
-
Subpocket 2 (SP2): Situated between TM2, TM7, and TM1.[3][4]
Metadynamics and cMD simulations suggest that the SP2-binding mode is the most stable conformation for etothis compound and its analogues .[4]
Key Molecular Interactions
The computational models propose a general mechanism for opioid recognition by the MOR, involving interactions with these subpockets. The hydrophobic SP1 favors aromatic moieties, such as the phenyl ring of fentanyl. In contrast, the more hydrophilic SP2 and SP3 subpockets accommodate polar groups, which can form water-mediated hydrogen bonds with conserved residues like Tyr751.39 and His2976.52 .[4] These insights into the specific molecular interactions provide a basis for understanding the structure-activity relationships of this potent class of synthetic opioids.[4]
III. Experimental Protocols
A. Computational Methodologies
A suite of computational approaches has been employed to investigate the binding of nitazenes to the MOR.[3]
1. Consensus Docking:
-
Objective: To generate putative binding poses of this compound analogues within the MOR active site.
-
Protocol: Multiple docking programs are used to generate a variety of potential binding poses. The resulting poses are then clustered and ranked based on scoring functions and visual inspection to identify the most plausible binding modes.
2. Metadynamics Simulations:
-
Objective: To explore the conformational landscape of the this compound-MOR complex and determine the relative stability of different binding poses.
-
Protocol: This enhanced sampling technique involves adding a history-dependent bias potential to the system, encouraging the exploration of new conformational states. By reconstructing the free energy surface, the most stable binding modes can be identified.
3. Conventional Molecular Dynamics (cMD) Refinement:
-
Objective: To refine the docked poses and analyze the stability of the ligand-receptor interactions over time.
-
Protocol: The docked this compound-MOR complex is embedded in a model lipid bilayer with explicit solvent. The system is then subjected to a simulation of a defined time period (e.g., 100 ns) to observe the dynamics of the interactions and the stability of the binding pose. Key interactions, such as hydrogen bonds and hydrophobic contacts, are monitored throughout the simulation.[4]
References
- 1. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro functional profiling of fentanyl and this compound analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
comparing the efficacy of naloxone for reversing different nitazene overdoses.
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances, particularly the highly potent nitazene class of synthetic opioids, presents a significant challenge to public health and emergency medicine. Understanding the efficacy of naloxone (B1662785), the primary opioid antagonist, in reversing overdoses caused by different this compound analogues is critical for developing effective treatment protocols and harm reduction strategies. This guide provides a comparative analysis of naloxone's effectiveness against various nitazenes, supported by available experimental data.
Comparative Efficacy of Naloxone Against this compound Analogues
The potency and pharmacokinetic properties of different this compound analogues influence the dose of naloxone required for successful overdose reversal. Clinical case reports and in vitro studies have demonstrated that while naloxone is effective, higher doses may be necessary for certain nitazenes compared to traditional opioids like heroin or even fentanyl.[1][2]
Quantitative Analysis of Naloxone Efficacy
The following table summarizes available data on the efficacy of naloxone in reversing overdoses from different this compound analogues. It includes clinical data on median naloxone doses administered in real-world overdose scenarios and in vitro data characterizing the potency of naloxone's antagonistic action.
| This compound Analogue | Median Naloxone Dose (Clinical, mg) | Naloxone pIC50 (in vitro) | Naloxone pA2 (in vitro) | Reference |
| Metothis compound | 6.00 | Not Available | Not Available | [3] |
| Etothis compound | 3.06 | 7.6 | 8.32 | [3][4] |
| Isotothis compound | 3.00 | 7.5 | Not Available | [3][4] |
| Protothis compound | 1.00 | Not Available | Not Available | [3] |
Note: The pIC50 value represents the negative logarithm of the concentration of naloxone required to inhibit 50% of the agonist's effect. The pA2 value is a measure of the affinity of a competitive antagonist for its receptor. Higher values for both indicate greater potency of naloxone. Clinical data is based on a scoping review of case reports and may be influenced by various factors, including co-ingestion of other substances.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro and in vivo assessments of naloxone's efficacy against this compound analogues.
In Vitro: Membrane Potential Assay for Naloxone Potency (pIC50 and pA2)
This protocol is based on methodologies used to assess the potency of naloxone in reversing the effects of this compound analogues on μ-opioid receptor activation.[5]
Objective: To determine the concentration of naloxone required to inhibit the cellular response to a this compound analogue.
Cell Line: AtT20 cells stably expressing the human μ-opioid receptor.
Materials:
-
AtT20 cells expressing human μ-opioid receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
This compound analogue of interest
-
Naloxone hydrochloride
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
96-well black-walled, clear-bottom microplates
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument
Procedure:
-
Cell Culture: Culture AtT20 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well microplates at a density of 50,000-100,000 cells per well and incubate for 24 hours.
-
Dye Loading: Remove the culture medium and add the membrane potential-sensitive dye dissolved in assay buffer to each well. Incubate for 1 hour at 37°C.
-
Naloxone Pre-incubation (for pA2 determination): Add varying concentrations of naloxone to the wells and incubate for 15-30 minutes.
-
Agonist Addition and Signal Reading: Place the plate in the FLIPR instrument. Record the baseline fluorescence for 10-20 seconds. Add the this compound analogue at a fixed concentration (e.g., its EC80) to all wells (for pIC50) or in varying concentrations (for pA2) and continue to record the fluorescence for 3-5 minutes.
-
Data Analysis:
-
For pIC50: Plot the percentage of inhibition of the this compound response against the logarithm of the naloxone concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The pIC50 is the negative logarithm of the IC50.
-
For pA2: Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the naloxone concentration. The x-intercept of the linear regression is the pA2 value.
-
In Vivo: Reversal of this compound-Induced Respiratory Depression
This protocol outlines a general procedure for assessing the in vivo efficacy of naloxone in a rodent model.
Objective: To determine the dose of naloxone required to reverse respiratory depression induced by a this compound analogue.
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
This compound analogue of interest
-
Naloxone hydrochloride
-
Saline solution (0.9% NaCl)
-
Whole-body plethysmography system for measuring respiratory parameters
-
Injectable anesthetic (for initial animal handling if necessary)
-
Syringes and needles for drug administration (e.g., subcutaneous or intravenous)
Procedure:
-
Acclimatization: Acclimatize the animals to the plethysmography chambers for at least 30 minutes before the experiment.
-
Baseline Measurement: Record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) for a stable period (e.g., 15-20 minutes).
-
This compound Administration: Administer a predetermined dose of the this compound analogue known to cause significant respiratory depression.
-
Monitoring of Respiratory Depression: Continuously monitor the respiratory parameters until a stable level of depression is achieved (typically 15-30 minutes post-administration).
-
Naloxone Administration: Administer varying doses of naloxone to different groups of animals. A control group should receive saline.
-
Reversal Monitoring: Continue to record respiratory parameters for at least 60 minutes after naloxone administration to observe the extent and duration of the reversal.
-
Data Analysis: Calculate the percentage reversal of respiratory depression for each dose of naloxone compared to the saline control. Plot the percentage reversal against the log of the naloxone dose to generate a dose-response curve and determine the ED50 (the dose required to achieve 50% of the maximal reversal).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in this compound overdose and its reversal by naloxone, as well as a typical experimental workflow for assessing naloxone's efficacy.
Caption: μ-Opioid receptor signaling pathway activated by nitazenes and blocked by naloxone.
Caption: Experimental workflow for assessing naloxone efficacy against this compound overdose.
Discussion and Future Directions
The available data indicates that naloxone is an effective antagonist for this compound-induced overdoses. However, the potency of some this compound analogues necessitates higher doses of naloxone for reversal.[1][3] The in vitro data suggest that the dissociation kinetics of the this compound analogue from the μ-opioid receptor may play a role in the efficacy of naloxone, with slower dissociating agonists being more resistant to reversal.[4] This highlights the importance of continued surveillance and characterization of new this compound analogues as they emerge in the illicit drug market.
Further research is needed to:
-
Establish a more comprehensive profile of naloxone efficacy against a wider range of this compound analogues through both in vitro and in vivo studies.
-
Investigate the potential for alternative opioid antagonists or adjunct therapies to improve outcomes in this compound overdoses.
-
Develop rapid and reliable methods for the detection of nitazenes in clinical and forensic settings to better inform treatment decisions.
By continuing to build a robust evidence base, the scientific and medical communities can better address the challenges posed by the evolving landscape of synthetic opioids.
References
- 1. Fact vs. fiction: naloxone in the treatment of opioid-induced respiratory depression in the current era of synthetic opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hip.phila.gov [hip.phila.gov]
- 3. Slow dissociation kinetics of fentanyls and nitazenes correlates with reduced sensitivity to naloxone reversal at the μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
A Comparative Guide to the In Vitro and In Vivo Pharmacology of N-Desethyl and 'Ring' Substituted Nitazenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of two emerging subgroups of nitazene analogs: N-desethyl and 'ring' substituted derivatives. Nitazenes, a class of potent synthetic opioids, have garnered significant attention due to their high potency, often exceeding that of fentanyl.[1][2] Understanding the structure-activity relationships of these novel psychoactive substances is crucial for the development of effective countermeasures and for anticipating the potential public health impact of newly emerging analogs.
This document summarizes key in vitro and in vivo pharmacological data, presents detailed experimental methodologies, and visualizes critical pathways and workflows to facilitate a clear and objective comparison.
In Vitro Pharmacology: Receptor Binding and Functional Activity
The in vitro pharmacology of N-desethyl and 'ring' substituted nitazenes has been primarily characterized through receptor binding assays to determine their affinity for opioid receptors and functional assays to assess their efficacy as agonists. The primary target for these compounds is the mu-opioid receptor (MOR), which is responsible for their analgesic effects and also their dangerous side effects, such as respiratory depression.[1][3]
Comparative In Vitro Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) and efficacies (Emax) of selected N-desethyl and 'ring' substituted nitazenes at the mu-opioid receptor (MOR), with comparisons to other opioid receptors and fentanyl.
Table 1: Mu-Opioid Receptor (MOR) Binding Affinities (Ki, nM) of N-Desethyl and 'Ring' Substituted Nitazenes
| Compound | Substitution Type | MOR Ki (nM) | Reference Compound | MOR Ki (nM) |
| N-Desethyl Isotothis compound | N-Desethyl | 1.53[4] | Fentanyl | 1.255 - 6.35[1][4] |
| N-Desethyl Etothis compound | N-Desethyl | 0.317[3] | Morphine | 5.48[4] |
| N-Pyrrolidino Etothis compound | 'Ring' (Pyrrolidino) | Subnanomolar[1] | ||
| N-Pyrrolidino Isothis compound | 'Ring' (Pyrrolidino) | Subnanomolar[1] | ||
| N-Pyrrolidino Protothis compound | 'Ring' (Pyrrolidino) | Subnanomolar[1] | ||
| N-Piperidinyl Metothis compound | 'Ring' (Piperidinyl) | 24.0[3] |
Table 2: Mu-Opioid Receptor (MOR) Functional Activity (EC50, nM and Emax, %) of N-Desethyl and 'Ring' Substituted Nitazenes
| Compound | Substitution Type | MOR EC50 (nM) | MOR Emax (%) | Reference Compound | MOR EC50 (nM) | MOR Emax (%) |
| N-Desethyl Isotothis compound | N-Desethyl | 0.053[5] | Full Agonist[5] | Fentanyl | 0.104[4] | Full Agonist[6] |
| N-Desethyl Etothis compound | N-Desethyl | Potent (not specified) | Increased efficacy vs Fentanyl[7] | DAMGO | - | 100 (Reference)[6] |
| N-Pyrrolidino Etothis compound | 'Ring' (Pyrrolidino) | 0.053[5] | Full Agonist[5] | |||
| N-Pyrrolidino Isothis compound | 'Ring' (Pyrrolidino) | Subnanomolar[1] | Full Agonist[1] | |||
| N-Pyrrolidino Protothis compound | 'Ring' (Pyrrolidino) | Subnanomolar[1] | Full Agonist[1] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Structure-Activity Relationship Insights
Systematic studies on the structure-activity relationships of this compound analogs have revealed several key trends:
-
'Ring' Substitutions: The incorporation of a pyrrolidine (B122466) ring on the diethylamine (B46881) moiety generally leads to highly potent and active compounds at the MOR.[8][9] N-pyrrolidino substitutions are often more favorable for MOR activation than N-piperidine substitutions.[8][9]
-
N-Desethyl Modifications: The removal of one of the ethyl groups from the diethylamine side chain can result in compounds with significant MOR activity.[8][9] Notably, N-desethyl isotothis compound has been shown to be consistently more potent than its parent compound, isotothis compound.[2][8][9]
-
High MOR Selectivity: Many of these substituted nitazenes exhibit a high degree of selectivity for the MOR over the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR).[1][5]
In Vivo Pharmacology: Analgesic Effects and Potency
In vivo studies in animal models are essential for understanding the physiological effects of these compounds, including their analgesic potency and potential for adverse effects. The most common in vivo assays for assessing the analgesic properties of opioids are the hot plate and tail-flick tests.
Comparative In Vivo Data
The following table presents available in vivo potency data (ED50) for selected this compound analogs from antinociception studies.
Table 3: In Vivo Antinociceptive Potency (ED50) of Selected Nitazenes
| Compound | Animal Model | Test | ED50 (mg/kg) | Reference Compound | ED50 (mg/kg) |
| N-Desethyl Isotothis compound | Rat | Hot Plate | More potent than Fentanyl[9] | Fentanyl | ~0.01[9] |
| Etothis compound | Rat | Hot Plate | More potent than Fentanyl[9] | Morphine | ~1.0[9] |
| Isotothis compound | Rat | Hot Plate | More potent than Fentanyl[9] |
Note: In vivo data for a wide range of N-desethyl and 'ring' substituted nitazenes is less comprehensive than in vitro data.
Key In Vivo Observations
-
High Potency: Consistent with in vitro findings, several N-desethyl and 'ring' substituted nitazenes demonstrate significantly higher potency than fentanyl and morphine in animal models of pain.[3][9]
-
Respiratory Depression: A major concern with potent MOR agonists is the risk of severe respiratory depression. While detailed comparative data is limited, the high MOR efficacy of these compounds suggests a significant potential for this life-threatening side effect.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key in vitro and in vivo assays cited in this guide.
In Vitro Experimental Protocols
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
-
Methodology:
-
Cell membranes expressing the opioid receptor of interest (e.g., MOR, KOR, DOR) are prepared.
-
The membranes are incubated with a radiolabeled ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the unlabeled test compound.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[5]
-
2. [³⁵S]GTPγS Functional Assays
-
Objective: To measure the ability of a compound to activate G-protein coupled receptors.
-
Methodology:
-
Cell membranes expressing the opioid receptor are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
The amount of [³⁵S]GTPγS bound to the G-proteins is measured by liquid scintillation counting after separation of bound and free radioligand.
-
The EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined from the concentration-response curve.[5]
-
3. cAMP Accumulation Inhibition Assays
-
Objective: To measure the functional activity of Gi-coupled receptors, such as opioid receptors, by quantifying the inhibition of adenylyl cyclase.
-
Methodology:
-
Cells expressing the opioid receptor are treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.
-
The cells are then incubated with varying concentrations of the test compound.
-
The intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).
-
The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is used to determine its EC50 and Emax.[9]
-
4. β-Arrestin Recruitment Assays
-
Objective: To measure the recruitment of β-arrestin to the activated opioid receptor, a key step in receptor desensitization and signaling.
-
Methodology:
-
Cells are co-transfected with the opioid receptor and a β-arrestin fusion protein linked to a reporter system (e.g., β-galactosidase, luciferase, or a fluorescent protein).
-
Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor.
-
The interaction between the receptor and β-arrestin is detected by measuring the reporter signal.
-
Concentration-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.[8][9]
-
In Vivo Experimental Protocols
1. Hot Plate Test
-
Objective: To assess the central analgesic activity of a compound.
-
Methodology:
-
The animal (typically a mouse or rat) is placed on a heated surface maintained at a constant temperature (e.g., 55°C).
-
The latency to a nociceptive response (e.g., licking a paw, jumping) is recorded.
-
A cut-off time is set to prevent tissue damage.
-
The test is performed before and at various time points after the administration of the test compound.
-
An increase in the latency to respond is indicative of an analgesic effect.[9]
-
2. Tail-Flick Test
-
Objective: To measure the spinal analgesic effect of a compound.
-
Methodology:
-
A focused beam of heat is applied to the animal's tail.
-
The time taken for the animal to flick its tail away from the heat source is measured.
-
A cut-off time is employed to avoid tissue injury.
-
The test is conducted before and after drug administration.
-
An increase in tail-flick latency indicates analgesia.
-
3. Assessment of Respiratory Depression
-
Objective: To evaluate the effect of a compound on respiratory function.
-
Methodology:
-
Animals are placed in a whole-body plethysmography chamber that allows for the continuous and non-invasive measurement of respiratory parameters.
-
Baseline respiratory rate and tidal volume are recorded.
-
The test compound is administered, and respiratory parameters are monitored over time.
-
A decrease in respiratory rate and/or tidal volume indicates respiratory depression.
-
Visualizations
The following diagrams illustrate key concepts in opioid pharmacology and experimental design.
Conclusion
The available data clearly indicate that N-desethyl and 'ring' substituted nitazenes are a class of highly potent mu-opioid receptor agonists. In vitro studies consistently demonstrate their high affinity and efficacy, often surpassing that of fentanyl. The structure-activity relationships suggest that specific modifications, such as the introduction of a pyrrolidine ring, can significantly enhance MOR activity. While in vivo data is less extensive, it supports the in vitro findings of high potency.
The information presented in this guide underscores the significant potential for harm associated with these emerging synthetic opioids. Continued research, utilizing standardized and detailed methodologies, is essential for a comprehensive understanding of their pharmacology and to inform public health and safety responses. The provided data tables, experimental protocols, and visualizations serve as a valuable resource for researchers in the field of opioid pharmacology and drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Tail flick test - Wikipedia [en.wikipedia.org]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. Pharmacology of newly identified this compound variants reveals structural determinants of affinity, potency, selectivity for mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aminer.org [aminer.org]
- 9. Comparative neuropharmacology of structurally distinct non-fentanyl opioids that are appearing on recreational drug markets worldwide - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cardiac Safety and hERG Channel Interaction of Nitazenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel synthetic opioids, particularly nitazene analogs, presents a significant public health challenge. While their potent opioid receptor activity and associated respiratory depression are well-documented, concerns regarding their potential for cardiotoxicity are growing. This guide provides a comparative evaluation of the predicted cardiac safety profile of several this compound compounds, with a specific focus on their interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel is a critical antitarget in drug development, as it can lead to QT interval prolongation and life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP).
Disclaimer: The data presented for this compound compounds are based on computational, machine-learning-based predictions. To date, there is a lack of published in vitro experimental data to confirm these predictions. These computational findings highlight a potential risk and underscore the urgent need for experimental validation.
Comparative Analysis of hERG Channel Inhibition
The following table summarizes the predicted hERG inhibition potential of several this compound analogs compared to experimentally determined values for other well-characterized opioids.
Table 1: Predicted and Experimental hERG Channel Inhibition Data
| Compound Class | Compound | hERG Inhibition IC50 (µM) | Data Type |
| Nitazenes | Etothis compound | 1.25 - 1.84 | Predicted[1] |
| Metothis compound | 1.25 - 1.84 | Predicted[1] | |
| Isotothis compound | 1.25 - 1.84 | Predicted[1] | |
| Protothis compound (B12782313) | 1.25 - 1.84 | Predicted[1] | |
| Brorphine | 4.71 | Predicted[1] | |
| Reference Opioids | Fentanyl | ~1-10 | Experimental |
| Methadone | ~1-10 | Experimental |
Note: The predicted IC50 values for etothis compound, metothis compound, isotothis compound, and protothis compound were reported as a range.[1] Computational models predict that all five evaluated this compound compounds have a high probability of being hERG inhibitors.[1][2][3][4]
Experimental Protocols
The gold-standard method for assessing a compound's interaction with the hERG channel is the manual patch-clamp electrophysiology assay . The following is a detailed methodology that would be employed to experimentally validate the predicted hERG inhibition of nitazenes.
hERG Manual Patch-Clamp Assay Protocol
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions (e.g., 37°C, 5% CO2).
-
Cells are passaged regularly to maintain health and optimal expression levels. For experiments, cells are plated onto glass coverslips.
2. Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP, adjusted to pH 7.2 with KOH.
-
The external solution contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH.
-
All recordings are performed at physiological temperature (e.g., 35-37°C).
3. Voltage Protocol:
-
A specific voltage-clamp protocol is applied to elicit and measure the hERG current (IKr). A typical protocol involves:
-
Holding the cell at a membrane potential of -80 mV.
-
A depolarizing step to +20 mV for 1-2 seconds to activate the channels.
-
A repolarizing step to -50 mV for 1-2 seconds to elicit the characteristic hERG tail current.
-
-
This protocol is repeated at regular intervals (e.g., every 15 seconds) to monitor the current amplitude.
4. Compound Application:
-
After obtaining a stable baseline recording of the hERG current in the external solution, the test compound (e.g., a this compound analog) is applied at increasing concentrations.
-
A vehicle control is also tested to account for any effects of the solvent.
-
Each concentration is applied until a steady-state level of inhibition is observed.
5. Data Analysis:
-
The amplitude of the peak hERG tail current is measured before and after the application of the test compound.
-
The percentage of current inhibition is calculated for each concentration.
-
The concentration-response data are fitted to the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
Visualizing Pathways and Workflows
Signaling Pathway of hERG Channel and Potential this compound Interaction
References
- 1. This compound opioids and the heart: Identification of a cardiac ion channel target for illicit this compound opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. This compound opioids and the heart: Identification of a cardiac ion channel target for illicit this compound opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Nitazenes
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of nitazenes, a potent class of synthetic opioids. This document outlines the necessary operational and disposal plans to mitigate risks and ensure a secure laboratory environment. Adherence to these procedures is critical for personnel safety and environmental protection.
Core Principles of Nitazene Handling and Disposal
Given the high potency of nitazenes, all laboratory personnel must adhere to stringent safety protocols.[1][2] Handling of these substances should occur in designated, clearly marked areas with restricted access.[1] The use of containment systems, such as fume hoods or glove boxes, is mandatory to control airborne particles.[1] It is crucial to minimize physical transfer and, whenever possible, utilize closed-system devices.[1]
Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including gowns, gloves, and respiratory protection, to prevent dermal and inhalation exposure.[1][3] A comprehensive response plan for spills is essential and should include immediate area evacuation of non-essential personnel, the use of opioid-specific spill kits, and thorough decontamination procedures.[1]
Quantitative Data for Decontamination
| Decontaminant | Concentration | Application | Reference |
| Soap and Water | N/A | Recommended for surface cleaning; avoids aerosolization of powders. | [1] |
| Bleach (Sodium Hypochlorite) | Not Recommended | May aerosolize powders and poses an inhalation risk. | [1] |
Experimental Protocol: this compound Disposal
This protocol provides a step-by-step guide for the safe disposal of this compound waste in a laboratory setting.
1. Initial Consultation and Waste Segregation:
-
Consult Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations for pharmaceutical and chemical waste.[4][5][6]
-
Segregate Waste: All this compound-contaminated materials, including unused compounds, contaminated labware (e.g., vials, pipette tips), and used PPE, must be segregated from other laboratory waste streams.[6]
2. Waste Collection and Labeling:
-
Use Designated Containers: Collect all this compound waste in sturdy, leak-proof, and clearly labeled hazardous waste containers.[6]
-
Proper Labeling: Attach a completed EHS Hazardous Waste Label to each container, clearly identifying the contents as "Hazardous Waste: Potent Synthetic Opioid (this compound Analogue)."[6]
3. Container Management:
-
Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[6]
-
Secondary Containment: All liquid this compound waste containers must be stored in secondary containment to prevent spills.[6]
4. Disposal Procedure:
-
Contact EHS for Pickup: Once a waste container is full, or on a regular schedule to minimize accumulation, contact your institution's EHS department to arrange for a hazardous waste pickup.[5][6]
-
Professional Disposal: this compound waste must be disposed of through an approved hazardous waste vendor for incineration.[5] Do not dispose of nitazenes down the drain or in the regular trash.[6][7]
-
Record Keeping: Maintain meticulous records of all this compound disposal activities, including dates, quantities, and disposal manifests.
5. Spill Decontamination:
-
Evacuate and Secure: In the event of a spill, immediately evacuate non-essential personnel from the area and secure the location.[1]
-
Utilize Spill Kit: Use an opioid-specific spill kit containing absorbent pads, appropriate PPE, and decontamination solutions.[1]
-
Decontaminate Surfaces: Clean affected surfaces thoroughly with soap and water.[1]
-
Report Incident: All spills and exposures must be reported to the laboratory supervisor and the institution's EHS department.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of nitazenes in a research environment.
References
- 1. Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation | Lab Manager [labmanager.com]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. documents.un.org [documents.un.org]
- 4. benchchem.com [benchchem.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
